Oxybuprocaine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-amino-3-butoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3/h8-9,13H,4-7,10-12,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHHMUWAYWTMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13718-13-3 (hydrochloride), 5987-82-6 (mono-hydrochloride) | |
| Record name | Oxybuprocaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048530 | |
| Record name | Benoxinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxybuprocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4), Very soluble (hydrochloride salt), 5.44e-01 g/L | |
| Record name | SID56320722 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Oxybuprocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00892 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxybuprocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
99-43-4 | |
| Record name | Oxybuprocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxybuprocaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxybuprocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00892 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benoxinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENOXINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXQ0JYM303 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxybuprocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
216.5 °C | |
| Record name | Oxybuprocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00892 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxybuprocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis and Purification of Oxybuprocaine: A Technical Guide for Laboratory Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of oxybuprocaine, a widely used local anesthetic, for laboratory-scale research. This document outlines the multi-step synthesis process, detailed experimental protocols, purification techniques, and methods for purity assessment, presented in a format tailored for researchers and professionals in drug development.
Overview of this compound Synthesis
The synthesis of this compound is a multi-step process commencing with the nitration of 3-hydroxybenzoic acid. The subsequent steps involve the protection of the carboxylic acid group via esterification, followed by the alkylation of the hydroxyl group. The ester is then converted to an acyl chloride to facilitate the final esterification with 2-(diethylamino)ethanol. The synthesis culminates in the reduction of the nitro group to an amine, yielding this compound. The hydrochloride salt is then typically formed for improved stability and solubility.
A reported overall yield for the synthesis of this compound hydrochloride from 3-hydroxy-4-nitrobenzoic acid is approximately 67.2%.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Nitration of 3-Hydroxybenzoic Acid to 3-Hydroxy-4-nitrobenzoic Acid
This initial step introduces a nitro group onto the aromatic ring of 3-hydroxybenzoic acid.
Materials:
-
3-Hydroxybenzoic acid
-
Fuming nitric acid
-
Nitrobenzene
-
Carbon tetrachloride
-
Ethanol
-
Water
Procedure:
-
Dissolve 50 g of 3-hydroxybenzoic acid in 175 ml of hot nitrobenzene.
-
Cool the solution to 35-40°C.
-
Slowly add a solution of 17 ml of fuming nitric acid in an equal volume of nitrobenzene over 4 hours with continuous stirring.
-
Filter the resulting precipitate and wash it with carbon tetrachloride.
-
Recrystallize the crude product from dilute ethanol to obtain 3-hydroxy-4-nitrobenzoic acid.
Step 2: Fischer Esterification of 3-Hydroxy-4-nitrobenzoic Acid to Ethyl 3-Hydroxy-4-nitrobenzoate
The carboxylic acid group is protected as an ethyl ester in this step.
Materials:
-
3-Hydroxy-4-nitrobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-hydroxy-4-nitrobenzoic acid in anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 2 hours.
-
Remove the excess ethanol under reduced pressure.
-
To the residue, add a mixture of water and ethyl acetate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure to yield ethyl 3-hydroxy-4-nitrobenzoate.
Step 3: Alkylation of Ethyl 3-Hydroxy-4-nitrobenzoate to Ethyl 3-Butoxy-4-nitrobenzoate
The hydroxyl group is alkylated to a butoxy group using 1-bromobutane.
Materials:
-
Ethyl 3-hydroxy-4-nitrobenzoate
-
1-Bromobutane
-
Potassium carbonate
-
Anhydrous acetone
Procedure:
-
In a round-bottom flask, combine ethyl 3-hydroxy-4-nitrobenzoate, a molar excess of 1-bromobutane, and potassium carbonate in anhydrous acetone.
-
Reflux the mixture with stirring for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The resulting residue is ethyl 3-butoxy-4-nitrobenzoate. This intermediate can be purified by column chromatography if necessary.
Step 4: Saponification of Ethyl 3-Butoxy-4-nitrobenzoate to 3-Butoxy-4-nitrobenzoic Acid
The ethyl ester is hydrolyzed back to the carboxylic acid.
Materials:
-
Ethyl 3-butoxy-4-nitrobenzoate
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
Dissolve the ethyl 3-butoxy-4-nitrobenzoate from the previous step in an aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 1-2 hours to ensure complete saponification.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with hydrochloric acid until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to obtain 3-butoxy-4-nitrobenzoic acid.
Step 5: Conversion of 3-Butoxy-4-nitrobenzoic Acid to 3-Butoxy-4-nitrobenzoyl Chloride
The carboxylic acid is converted to a more reactive acyl chloride.
Materials:
-
3-Butoxy-4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dry dichloromethane (DCM) or another inert solvent
-
A catalytic amount of dimethylformamide (DMF) (optional)
Procedure:
-
In a flask equipped with a reflux condenser and a gas trap, suspend 3-butoxy-4-nitrobenzoic acid in dry DCM.
-
Add a few drops of DMF as a catalyst (optional).
-
Slowly add an excess of thionyl chloride to the suspension.
-
Gently reflux the mixture until the solid dissolves and the evolution of gas (SO₂ and HCl) ceases.
-
Distill off the excess thionyl chloride and the solvent under reduced pressure to obtain the crude 3-butoxy-4-nitrobenzoyl chloride. This product is often used immediately in the next step without further purification.
Step 6: Esterification of 3-Butoxy-4-nitrobenzoyl Chloride with 2-(Diethylamino)ethanol
The final ester linkage is formed in this step.
Materials:
-
3-Butoxy-4-nitrobenzoyl chloride
-
2-(Diethylamino)ethanol
-
An inert solvent (e.g., dry toluene or dichloromethane)
-
A tertiary amine base (e.g., triethylamine)
Procedure:
-
Dissolve the crude 3-butoxy-4-nitrobenzoyl chloride in an inert solvent.
-
In a separate flask, dissolve 2-(diethylamino)ethanol and a slight molar excess of a tertiary amine base in the same solvent.
-
Cool the solution of the acyl chloride in an ice bath.
-
Slowly add the solution of 2-(diethylamino)ethanol and the base to the acyl chloride solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
The reaction mixture will contain the precipitated hydrochloride salt of the tertiary amine base. Filter off the salt.
-
Wash the filtrate with water and then a saturated sodium bicarbonate solution to remove any unreacted acid chloride and acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 2-(diethylamino)ethyl 3-butoxy-4-nitrobenzoate.
Step 7: Reduction of the Nitro Group to form this compound
The final step is the reduction of the nitro group to an amine.
Materials:
-
2-(Diethylamino)ethyl 3-butoxy-4-nitrobenzoate
-
Raney Nickel (or Palladium on Carbon)
-
Ethanol (or another suitable solvent)
-
Hydrogen gas source
Procedure:
-
Dissolve the nitro-compound in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel to the solution.
-
Pressurize the vessel with hydrogen gas (typically 2-3 atm).
-
Shake or stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.
-
Carefully filter the catalyst from the reaction mixture.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain crude this compound base.
Purification of this compound
The crude this compound base is then purified, typically by conversion to its hydrochloride salt followed by recrystallization.
Formation of this compound Hydrochloride
Materials:
-
Crude this compound base
-
Anhydrous diethyl ether (or other suitable solvent)
-
Hydrochloric acid (gas or concentrated solution)
Procedure:
-
Dissolve the crude this compound base in anhydrous diethyl ether.
-
Bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
-
This compound hydrochloride will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
Recrystallization of this compound Hydrochloride
Recrystallization is a crucial step to achieve high purity.
Materials:
-
Crude this compound hydrochloride
-
Ethanol
-
Water
Procedure:
-
Dissolve the crude this compound hydrochloride in a minimum amount of hot ethanol.
-
Slowly add hot water to the solution until it becomes slightly cloudy (the cloud point).
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.
-
Dry the crystals in a vacuum oven at a low temperature.
Data Presentation
Table 1: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value |
| Molecular Formula | C₁₇H₂₈N₂O₃ · HCl |
| Molecular Weight | 344.88 g/mol |
| Melting Point | 157-160 °C |
| Appearance | White crystalline powder |
| Solubility | Very soluble in water, freely soluble in ethanol |
Table 2: Purity Specifications for this compound Hydrochloride
| Test | Specification |
| Assay (on dried basis) | Not less than 99.0% |
| Loss on Drying | Not more than 0.5% |
| Residue on Ignition | Not more than 0.1% |
| Heavy Metals | Not more than 20 ppm |
Purity Analysis
The purity of the synthesized this compound hydrochloride should be assessed using various analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. A common mobile phase is a mixture of chloroform and methanol.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A typical HPLC method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
-
Spectroscopic Methods (NMR, IR, MS): Used to confirm the chemical structure and identify any potential impurities.
Visualizations
Caption: Synthetic workflow for this compound Hydrochloride.
Caption: Purification workflow for this compound Hydrochloride.
Caption: Mechanism of action of this compound.
References
In Vitro Characterization of Oxybuprocaine's Sodium Channel Blockade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxybuprocaine, a widely used topical local anesthetic, exerts its therapeutic effect by blocking voltage-gated sodium channels (NaV) in neuronal membranes. This guide provides a comprehensive overview of the in vitro methodologies used to characterize this blockade. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the established experimental protocols and theoretical frameworks for analyzing the interaction of local anesthetics with sodium channels. The principles of state- and use-dependent inhibition, which are central to the action of this drug class, are discussed in detail. This guide serves as a resource for researchers designing and interpreting experiments to investigate the electrophysiological and pharmacological properties of this compound and other sodium channel blockers.
Introduction: The Mechanism of Action of this compound
This compound, also known as benoxinate, is an ester-type local anesthetic.[1][2] Its primary mechanism of action is the reversible blockade of voltage-gated sodium channels.[1][2][3] These channels are transmembrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential in excitable cells, such as neurons. By binding to the sodium channel, this compound stabilizes the neuronal membrane in a depolarized state, which decreases its permeability to sodium ions and thus inhibits the initiation and conduction of nerve impulses.[1][2][3]
The action of local anesthetics like this compound is highly dependent on the conformational state of the sodium channel. These channels can exist in three main states:
-
Resting State: At negative membrane potentials, the channel is closed but available to open upon depolarization.
-
Open State: Upon membrane depolarization, the channel opens, allowing sodium ion influx.
-
Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state from which it must return to the resting state to be available for opening again.
Local anesthetics typically exhibit higher affinity for the open and inactivated states of the channel than for the resting state. This property leads to two important phenomena:
-
State-Dependent Block: The potency of the block is dependent on the membrane potential, with greater inhibition at more depolarized potentials where more channels are in the open and inactivated states.
-
Use-Dependent (or Phasic) Block: The block increases with repetitive stimulation (e.g., during a train of action potentials) as more channels cycle through the open and inactivated states, providing more opportunities for the drug to bind. In contrast, tonic block refers to the block of channels in the resting state.
Due to a scarcity of specific published data for this compound, this guide will refer to the well-characterized actions of other local anesthetics, such as lidocaine, to illustrate these fundamental principles.
Quantitative Analysis of Sodium Channel Blockade
A thorough in vitro characterization of a sodium channel blocker involves quantifying its potency and kinetics of interaction with the different channel states. The following are key parameters determined through electrophysiological experiments.
Data Presentation
Table 1: State-Dependent Affinity of Local Anesthetics for Voltage-Gated Sodium Channels
| Local Anesthetic | Channel Subtype | Kr (Resting State Affinity) | Ko (Open State Affinity) | Ki (Inactivated State Affinity) | Reference |
| Lidocaine | hH1 (NaV1.5) | 3.9 mM | - | 11 µM | [4] |
| Bupivacaine | NaV1.5 | - | - | 4.51 µM (IC50) | [5] |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Tonic and Phasic Block Characteristics of Local Anesthetics
| Local Anesthetic | Preparation | Tonic Block (IC50) | Phasic Block Characteristics | Reference |
| Lidocaine | hH1 (NaV1.5) | 226 µM (at -100 mV) | Significant use-dependent block | [4] |
| Bupivacaine | ND7/23 cells | 178 µM | Strong use-dependent block at 10 Hz | [6] |
| This compound | Data Not Available | Data Not Available | Acts similarly to lidocaine and bupivacaine[3] |
Experimental Protocols
The gold-standard technique for characterizing the interaction of drugs with ion channels is patch-clamp electrophysiology . This method allows for the direct measurement of the ionic currents flowing through the channels in the membrane of a single cell.
Whole-Cell Voltage-Clamp Recordings
This is the most common configuration used to study the effects of drugs on a whole population of ion channels in a cell.
Objective: To measure macroscopic sodium currents and assess the tonic and use-dependent block by this compound.
Cell Preparation:
-
HEK-293 or CHO cells stably or transiently expressing a specific human sodium channel subtype (e.g., NaV1.1-1.9) are commonly used.
-
Cells are cultured under standard conditions and plated onto glass coverslips for recording.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).
Recording Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and positioned onto the surface of a single cell.
-
Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
A brief pulse of suction ruptures the membrane patch, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential where most sodium channels are in the resting state (e.g., -120 mV).
-
Voltage protocols are applied to elicit sodium currents.
Protocols for Assessing State-Dependent Block
Tonic Block (Resting State Affinity):
-
Hold the membrane potential at a very negative level (e.g., -140 mV) to ensure all channels are in the resting state.
-
Apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) to open the channels and measure the peak inward current.
-
Apply different concentrations of this compound to the external solution and repeat the depolarizing pulse.
-
The concentration-response curve for the reduction in peak current is fitted with the Hill equation to determine the IC50 for the resting state.
Use-Dependent Block (Phasic Block):
-
Hold the membrane potential at a physiological resting potential (e.g., -90 mV).
-
Apply a train of short depolarizing pulses (e.g., to -10 mV for 10 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Measure the peak current elicited by each pulse in the train.
-
In the presence of a use-dependent blocker like this compound, the peak current will progressively decrease with each pulse. The extent of this decrease is quantified to assess use-dependent block.
Inactivated State Affinity:
-
Use a two-pulse protocol. A long conditioning prepulse to various potentials is applied to inactivate a fraction of the sodium channels.
-
A subsequent test pulse to a fixed potential (e.g., -10 mV) is used to measure the current from the channels that were not inactivated.
-
The relationship between the prepulse potential and the normalized test pulse current gives the steady-state inactivation curve.
-
This protocol is repeated in the presence of different concentrations of this compound. A leftward shift in the inactivation curve indicates preferential binding to the inactivated state. The affinity for the inactivated state (Ki) can be calculated from these shifts.
Visualizations
Signaling Pathway: Sodium Channel Gating and Blockade
Caption: State diagram of voltage-gated sodium channel gating and interaction with this compound.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for characterizing this compound's effect using whole-cell patch-clamp.
Logical Relationship: State-Dependence and Use-Dependence
Caption: Relationship between binding affinity, state/use-dependence, and clinical effect.
Conclusion
The in vitro characterization of this compound's sodium channel blockade relies on established electrophysiological techniques, primarily whole-cell voltage-clamp. This method allows for a detailed analysis of the state- and use-dependent properties of the drug's interaction with specific sodium channel subtypes. Although quantitative data for this compound itself is sparse, the experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for researchers investigating its pharmacological properties. Future studies providing specific IC50 values, binding kinetics, and subtype selectivity for this compound would be highly valuable to the scientific and drug development communities.
References
- 1. This compound | C17H28N2O3 | CID 4633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Historical development and discovery of oxybuprocaine as a local anesthetic
An In-Depth Exploration of the Synthesis, Pharmacological Evaluation, and Mechanism of Action of a Widely Used Local Anesthetic
Abstract
Oxybuprocaine, also known as benoxinate, is an ester-type local anesthetic that has been a mainstay in ophthalmology and other topical applications for decades. Its discovery in the mid-20th century by researchers at Wander AG marked a significant advancement in the development of safe and effective topical pain management. This technical guide provides a comprehensive overview of the historical development of this compound, from its initial synthesis to its pharmacological characterization and clinical application. Detailed experimental protocols for key preclinical and clinical evaluations are presented, along with a thorough examination of its mechanism of action as a voltage-gated sodium channel blocker. Quantitative data on its potency, efficacy, and toxicity are summarized to provide a complete toxicological and pharmacological profile.
Historical Development and Discovery
The journey of this compound began in the laboratories of the Swiss pharmaceutical company Wander AG. Building on the foundational understanding of local anesthetics derived from cocaine and its synthetic analogues like procaine, researchers sought to develop novel compounds with improved efficacy and safety profiles for topical use.
The first synthesis of this compound, chemically known as 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate, was described in a British patent (GB 654484) filed by Wander AG in 1951 [1]. This patent laid the groundwork for the future clinical development of the compound. Foundational research by Swiss chemist J. Büchi and his colleagues, published in Helvetica Chimica Acta in 1951 , further detailed the synthesis and properties of a series of local anesthetics, including the compound that would become known as this compound[2]. While the initial patent does not name the individual inventors, the work of Büchi and his team was instrumental in the scientific exploration of this class of compounds.
This compound was found to possess potent local anesthetic properties, particularly on mucous membranes, making it an ideal candidate for ophthalmic applications. Its rapid onset and sufficient duration of action for short procedures, combined with a relatively low incidence of irritation compared to some of its predecessors, led to its successful introduction into clinical practice. It is now marketed under various trade names, including Novesine®.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with 3-hydroxybenzoic acid. The following workflow outlines the key steps in its chemical synthesis.
Mechanism of Action: Sodium Channel Blockade
The primary mechanism of action of this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane[3]. These channels are crucial for the initiation and propagation of action potentials, which are the fundamental signals of the nervous system.
By binding to a specific site within the pore of the VGSCs, this compound stabilizes the channel in its inactivated state. This prevents the influx of sodium ions that is necessary for membrane depolarization, thereby blocking the transmission of nerve impulses and resulting in a loss of sensation in the area of application. The lipophilic nature of this compound allows it to readily penetrate the nerve cell membrane to reach its intracellular binding site. While the exact affinity for all sodium channel subtypes has not been fully elucidated, local anesthetics are known to interact with various Nav isoforms, including those prevalent in sensory neurons such as Nav1.7 and Nav1.8.
Quantitative Pharmacological Data
The following tables summarize key quantitative data regarding the efficacy and toxicity of this compound.
Table 1: Anesthetic Efficacy of Topical this compound in Animal Models
| Parameter | Species | Model | Value | Reference |
|---|---|---|---|---|
| Onset of Anesthesia | Rat | Corneal Sensitivity | < 5 minutes | [4] |
| Maximal Anesthetic Effect | Rat | Corneal Sensitivity | Maintained for up to 15 minutes | [4] |
| Duration of Anesthesia | Rat | Corneal Sensitivity | Up to 65 minutes |[4] |
Table 2: In Vitro Cytotoxicity of this compound on Human Corneal Epithelial (HCE-T) Cells
| Concentration (%) | Exposure Time | Cell Viability (%) | Reference |
|---|
| 0.4 | 3 minutes | < 0.1 | |
Table 3: Acute Toxicity (LD₅₀) of this compound
| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |
|---|---|---|---|
| Rat | Oral | 42 | FDA Document |
| Rat | Intravenous | 13 | FDA Document |
| Rat | Subcutaneous | 58 | FDA Document |
| Mouse | Oral | 97 | FDA Document |
| Mouse | Intravenous | 22 | FDA Document |
| Mouse | Subcutaneous | 148 | FDA Document |
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay on Human Corneal Epithelial Cells
This protocol is based on methodologies used to assess the cytotoxicity of ophthalmic solutions.
Clinical Evaluation of Corneal Anesthesia using Cochet-Bonnet Aesthesiometry
This protocol outlines the steps for a randomized, blinded clinical study to assess the efficacy of topical this compound.
-
Subject Recruitment: Healthy adult volunteers with no history of ocular pathology are recruited. Informed consent is obtained from all participants.
-
Baseline Measurement: The baseline corneal touch threshold (CTT) is measured in both eyes of each subject using a Cochet-Bonnet aesthesiometer. The nylon filament is extended to its maximum length (60 mm) and applied perpendicularly to the central cornea until a blink reflex is elicited. The length of the filament is then shortened in 5 mm increments until a consistent blink response is obtained. This length is recorded as the baseline CTT.
-
Randomization and Instillation: Subjects are randomized to receive a single drop of 0.4% this compound hydrochloride in one eye and a placebo (e.g., saline solution) in the contralateral eye in a double-blind manner.
-
Post-instillation Measurements: CTT measurements are repeated in both eyes at predefined intervals (e.g., 1, 5, 10, 15, 20, 30, 45, and 60 minutes) after instillation of the eye drops.
-
Data Analysis: The onset of anesthesia is defined as the time to the first significant decrease in CTT from baseline. The duration of anesthesia is the time until the CTT returns to the baseline value. The depth of anesthesia is determined by the lowest recorded CTT value. Statistical analysis (e.g., ANOVA) is used to compare the effects of this compound and placebo.
Conclusion
This compound has a rich history rooted in the mid-20th-century quest for safer and more effective local anesthetics. Its discovery by Wander AG and subsequent scientific elucidation provided ophthalmology and other fields with a valuable tool for topical pain management. Its mechanism of action, centered on the blockade of voltage-gated sodium channels, is well-established. The quantitative data on its efficacy and toxicity, gathered through meticulous preclinical and clinical studies, have defined its clinical utility and safety profile. The detailed experimental protocols presented in this guide serve as a testament to the rigorous scientific evaluation that underpins the continued use of this compound in clinical practice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of topical application of 0.4% this compound hydrochloride ophthalmic solution and 1% ropivacaine hydrochloride on corneal sensitivity in rats | PLOS One [journals.plos.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Effects of topical application of 0.4% this compound hydrochloride ophthalmic solution and 1% ropivacaine hydrochloride on corneal sensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric Methods for the Determination of Oxybuprocaine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectrophotometric methods for the quantitative determination of Oxybuprocaine hydrochloride (also known as Benoxinate hydrochloride). The guide details various analytical approaches, including direct UV spectrophotometry, charge-transfer complexation, and ion-pair formation. For each method, detailed experimental protocols are provided, and all quantitative data is summarized in a structured table for easy comparison, enabling researchers and drug development professionals to select the most appropriate method for their specific application.
Introduction
This compound hydrochloride is a potent local anesthetic of the ester type, widely used in ophthalmology for surface anesthesia.[1] Accurate and reliable analytical methods are crucial for its determination in pure form and in pharmaceutical formulations to ensure quality control and therapeutic efficacy. Spectrophotometry, due to its simplicity, rapidity, cost-effectiveness, and accessibility, remains a valuable tool in pharmaceutical analysis.[2][3] This guide explores several validated spectrophotometric techniques for the quantification of this compound hydrochloride.
Core Spectrophotometric Methodologies
The primary spectrophotometric methods for this compound hydrochloride determination are based on its intrinsic ultraviolet absorbance or the formation of colored complexes that can be measured in the visible region. The latter often involves charge-transfer reactions or ion-pair formation, which enhance sensitivity and selectivity.
Direct Ultraviolet (UV) Spectrophotometry
Direct UV spectrophotometry is a straightforward method that relies on the inherent ability of this compound hydrochloride to absorb ultraviolet radiation due to its chemical structure, specifically the primary aromatic amine group.[1] This method is often used for identification purposes by comparing the absorption spectrum of a sample to that of a reference standard.[1]
Experimental Protocol:
-
Solvent: As per official monographs, a common approach is to prepare the solution in water.[1]
-
Preparation of Standard Solution: A standard solution of this compound Hydrochloride (e.g., 1 in 100,000 or 10 µg/mL) is prepared in the chosen solvent.[1]
-
Spectrophotometric Measurement: The absorption spectrum of the prepared solution is recorded using a UV-Vis spectrophotometer.[1] The absorbance is measured at the wavelength of maximum absorption (λmax) against a solvent blank.
-
Quantification: The concentration of this compound hydrochloride in a sample solution can be determined by comparing its absorbance to that of a standard solution of known concentration.
Charge-Transfer Complexation Methods
These methods are based on the reaction of this compound hydrochloride, an electron donor (n-donor), with an electron acceptor (π- or σ-acceptor) to form a colored charge-transfer complex.[4] The intensity of the color produced is directly proportional to the concentration of the drug.
This compound hydrochloride reacts with p-chloranilic acid (a π-acceptor) to form a colored complex.[4]
Experimental Protocol:
-
Reagents:
-
This compound Hydrochloride (OXY) stock solution.
-
p-Chloranilic acid (p-CA) solution.
-
-
Procedure:
-
Transfer aliquots of the OXY standard solution into a series of volumetric flasks.
-
Add a specified volume of the p-CA solution.
-
The reaction is allowed to proceed under optimized conditions (e.g., time, temperature, and solvent).
-
Dilute the solutions to the final volume with the appropriate solvent.
-
Measure the absorbance of the resulting colored complex at its λmax against a reagent blank.[4]
-
DDQ is another π-acceptor that forms a colored charge-transfer complex with this compound hydrochloride.[4]
Experimental Protocol:
-
Reagents:
-
This compound Hydrochloride (OXY) stock solution.
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) solution.
-
-
Procedure:
-
Pipette different volumes of the standard OXY solution into volumetric flasks.
-
Add the DDQ solution.
-
Allow the reaction to complete under optimal conditions.
-
Complete to volume with the solvent.
-
Measure the absorbance of the formed complex at its λmax against a reagent blank prepared similarly.[4]
-
Iodine acts as a σ-acceptor, reacting with the n-electron donor this compound hydrochloride to form a charge-transfer complex.[4][5]
Experimental Protocol:
-
Reagents:
-
This compound Hydrochloride (OXY) stock solution.
-
Iodine solution.
-
-
Procedure:
-
Add aliquots of the standard OXY solution to a set of volumetric flasks.
-
Add the iodine solution.
-
After the reaction time, dilute to the mark with the solvent.
-
Measure the absorbance of the complex at the specific λmax against a blank.[4]
-
The stoichiometry of these charge-transfer reactions, as determined by Job's method of continuous variation, is typically 1:1 (Drug:Reagent).[4][6]
Ion-Pair Formation Methods
This technique involves the reaction of the positively charged this compound hydrochloride molecule with a negatively charged dye or metal-thiocyanate complex to form an ion-pair complex. This complex is then extracted into an organic solvent, and the absorbance of the extract is measured.
Experimental Protocol (General):
-
Reagents:
-
This compound Hydrochloride (OXY) stock solution.
-
Anionic dye solution (e.g., bromocresol purple, bromophenol blue) or a metal-thiocyanate solution (e.g., Molybdenum(V) or Cobalt(II) with thiocyanate).[4][7][8]
-
Buffer solution to maintain the optimal pH for complex formation.
-
Organic solvent for extraction (e.g., chloroform, dichloromethane).[8][9]
-
-
Procedure:
-
In a separatory funnel, add aliquots of the OXY standard solution.
-
Add the buffer solution and the anionic dye or metal-thiocyanate reagent.
-
Shake well to form the ion-pair complex.
-
Add a measured volume of the organic solvent and shake to extract the complex.
-
Allow the layers to separate and collect the organic layer.
-
Measure the absorbance of the organic extract at the λmax against a blank prepared in the same manner.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different spectrophotometric methods described. This allows for a direct comparison of their performance characteristics.
| Method Type | Reagent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r) |
| Charge-Transfer | p-Chloranilic acid (p-CA) | - | 20.0 - 220.0 | 0.9996 |
| Charge-Transfer | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | - | 10.0 - 80.0 | 0.9997 |
| Charge-Transfer | Iodine | - | 4.0 - 44.0 | 0.9998 |
Note: Specific λmax values for the charge-transfer complexes were not explicitly stated in the provided search results but are crucial experimental parameters.
Experimental and Logical Workflows (Graphviz)
The following diagrams illustrate the logical workflows for the described spectrophotometric methods.
Caption: Workflow for Direct UV Spectrophotometry.
Caption: Workflow for Charge-Transfer Complexation Method.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated Spectrophotometric Methods for the Determination of this compound Hydrochloride | Journal of Progressive Research in Chemistry [scitecresearch.com]
- 5. Spectroscopic analysis of charge transfer complex formation between neuroleptics and iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mc.minia.edu.eg [mc.minia.edu.eg]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric determination of etidocaine in pharmaceutical (dental) formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of ion-pair complexation reaction for the spectrophotometric determination of bupropion hydrochloride in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Corneal Anesthesia in Rodent Models Using Oxybuprocaine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 0.4% oxybuprocaine hydrochloride ophthalmic solution for inducing corneal anesthesia in rodent models, specifically rats and mice. The protocols outlined below are intended to ensure effective and safe application for various research and drug development procedures requiring a transient loss of corneal sensation.
Introduction
This compound hydrochloride is a topical anesthetic of the ester type, widely utilized in ophthalmology for short-term procedures.[1] Its mechanism of action involves the blockage of voltage-gated sodium channels in the nerve endings of the cornea. This inhibition prevents the generation and conduction of nerve impulses, resulting in a temporary and reversible loss of sensation.[1][2] For researchers working with rodent models, achieving effective corneal anesthesia is crucial for a variety of procedures, including tonometry, electroretinography (ERG), funduscopy, corneal imaging, and minor surgical interventions.
Quantitative Data on Anesthetic Efficacy
The efficacy of 0.4% this compound has been quantitatively assessed in rats, providing valuable data on its onset, duration, and depth of anesthesia. While direct quantitative data for mice is less prevalent in the literature, the established protocols for rats can be adapted for murine models.
Table 1: Efficacy of 0.4% this compound for Corneal Anesthesia in Rats
| Parameter | Value | Reference |
| Concentration | 0.4% this compound Hydrochloride | [3][4] |
| Animal Model | Wistar Rats | [3][4] |
| Onset of Maximal Anesthesia | Within 5 minutes | [3] |
| Duration of Maximal Anesthesia | Up to 15 minutes | [3] |
| Total Duration of Significant Anesthesia | Up to 65 minutes | [3][4] |
| Time to Return to Baseline Sensitivity | 45 to 75 minutes | [3] |
Signaling Pathway of this compound in Corneal Nerves
The primary mechanism of action for this compound is the blockade of nerve signal transmission. This is achieved by physically obstructing the voltage-gated sodium channels within the nerve cell membranes of the cornea.
Caption: Mechanism of this compound Action.
Experimental Protocols
The following protocols provide a detailed methodology for the application of this compound and the assessment of corneal anesthesia in rodent models.
Materials
-
0.4% this compound hydrochloride ophthalmic solution (preservative-free recommended)
-
Sterile saline solution (0.9% NaCl) for control eye
-
Cochet-Bonnet Aesthesiometer
-
Micropipette or dropper for precise application
-
Sterile ophthalmic ointment (for post-procedural care, if necessary)
-
Animal restraining device suitable for rats or mice
Experimental Workflow for Corneal Anesthesia Assessment
The following diagram illustrates the general workflow for assessing the efficacy of this compound.
Caption: Experimental Workflow Diagram.
Detailed Protocol for Corneal Anesthesia in Rats
This protocol is adapted from the study by Lelescu et al. (2020).[3]
-
Animal Preparation: Acclimatize Wistar rats to the experimental conditions to minimize stress. Gently restrain the animal.
-
Baseline Measurement:
-
Using a Cochet-Bonnet aesthesiometer with a 0.12 mm nylon filament, determine the baseline Corneal Touch Threshold (CTT).
-
Extend the filament to its maximum length (60 mm) and gently touch the central cornea.
-
Gradually decrease the filament length until a blink reflex is elicited. The length at which the reflex occurs is the baseline CTT.
-
-
Anesthetic Application:
-
Instill one drop (approximately 50 µL) of 0.4% this compound hydrochloride ophthalmic solution into one eye.
-
Instill one drop of sterile saline (0.9% NaCl) into the contralateral eye to serve as a control.
-
-
Post-Application Measurements:
-
At 5 minutes post-instillation, begin measuring the CTT in both eyes.
-
Continue to measure the CTT at 5-minute intervals for up to 75 minutes or until the CTT returns to the baseline value.
-
Record the filament length at which a blink reflex is observed at each time point.
-
Adapted Protocol for Corneal Anesthesia in Mice
While specific quantitative data for this compound in mice is limited, the following protocol can be used for procedures requiring corneal anesthesia. The principles of CTT measurement are similar to those in rats, though the baseline values and response may differ.
-
Animal Preparation: Gently restrain the mouse. Mice can be more susceptible to stress, so handling should be calm and efficient.
-
Baseline Measurement:
-
Use a Cochet-Bonnet aesthesiometer, starting with the filament at its longest length.
-
Carefully touch the central cornea and observe for a blink reflex. Due to the smaller eye size, precision is key.
-
Decrease the filament length until the blink reflex is consistently elicited to determine the baseline CTT.
-
-
Anesthetic Application:
-
Instill a smaller volume, approximately 5-10 µL, of 0.4% this compound hydrochloride ophthalmic solution onto the cornea.
-
-
Anesthesia Confirmation and Procedure:
-
Wait 1-5 minutes for the anesthetic to take effect.
-
Confirm the absence of a blink reflex by gently touching the cornea with the aesthesiometer filament at a length that previously elicited a response.
-
Proceed with the intended experimental procedure. Anesthesia is expected to last for approximately 20-30 minutes.[5]
-
-
Post-Procedural Care:
-
Apply a sterile, non-medicated ophthalmic ointment to the anesthetized eye to prevent corneal drying, as the blink rate will be reduced.
-
Potential Adverse Effects and Considerations
While generally safe for short-term use, researchers should be aware of potential adverse effects.
Table 2: Potential Adverse Effects of Topical this compound in Rodent Models
| Adverse Effect | Description | Mitigation and Management | Reference |
| Transient Stinging/Burning | A brief stinging or burning sensation may occur immediately upon instillation. | This is a common and transient effect. Ensure the animal is properly restrained to prevent self-injury. | [5] |
| Corneal Epithelial Toxicity | Prolonged or frequent use can lead to delayed wound healing, corneal epithelial defects, and in severe cases, corneal opacification and scarring. | Use the lowest effective concentration and frequency of application. Avoid use on pre-existing corneal ulcers or significant epithelial defects. | [5] |
| Reduced Blink Reflex and Tear Production | Anesthesia will diminish the natural protective blink reflex and may reduce tear secretion, leading to corneal drying. | Apply a sterile ophthalmic lubricant to the cornea after the procedure until the anesthetic effect has worn off. | |
| Systemic Absorption | Although rare with topical application, systemic absorption can occur, especially if the corneal epithelium is compromised. | Minimize the volume of solution applied and apply pressure to the lacrimal sac for a minute after instillation to reduce drainage and systemic uptake. | [5] |
Summary and Recommendations
This compound (0.4%) is an effective and fast-acting topical anesthetic for inducing corneal anesthesia in rodent models. For rats, it provides a maximal anesthetic effect for up to 15 minutes, with a total duration of significant anesthesia lasting for about an hour. While specific efficacy data in mice is not as well-defined, the protocols outlined above provide a reliable framework for its use. Adherence to proper technique, including baseline measurements and post-procedural care, is essential for ensuring animal welfare and the integrity of experimental results. Researchers should always be mindful of the potential for corneal toxicity with prolonged or repeated use.
References
- 1. Topical ocular anesthetics affect epithelial cytoskeletal proteins of wounded cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of topical application of 0.4% this compound hydrochloride ophthalmic solution and 1% ropivacaine hydrochloride on corneal sensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of topical application of 0.4% this compound hydrochloride ophthalmic solution and 1% ropivacaine hydrochloride on corneal sensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Oxybuprocaine in the Study of Corneal Nerve Regeneration
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Oxybuprocaine, a widely utilized topical anesthetic in ophthalmology, presents a multifaceted role in the scientific investigation of corneal nerve regeneration. While not directly a therapeutic agent for promoting nerve regrowth, its properties as a potent, short-acting anesthetic and its known cytotoxic effects on corneal epithelial cells at higher concentrations or with prolonged use, allow for its application in several experimental contexts. Primarily, this compound is employed to facilitate in vivo corneal imaging and sensitivity testing, essential for monitoring nerve regeneration. Furthermore, its impact on the corneal epithelium can be leveraged to create models of corneal surface injury, thereby enabling the study of subsequent nerve regeneration processes.
The cornea is one of the most densely innervated tissues in the human body, and its nerves are crucial for maintaining a healthy ocular surface. Damage to these nerves, through trauma, surgery, or disease, can lead to neurotrophic keratitis, a condition characterized by impaired healing and potential vision loss. Understanding the mechanisms of corneal nerve regeneration is therefore of paramount importance.
This compound's primary application in this field is to provide profound corneal anesthesia, which is a prerequisite for high-resolution in vivo confocal microscopy (IVCM). IVCM allows for the non-invasive, real-time visualization and quantification of corneal nerve fibers, including their density, length, and branching patterns. By anesthetizing the cornea with this compound, researchers can obtain clear, motion-artifact-free images to track the morphological changes in corneal nerves over time during the regeneration process.
Additionally, functional recovery of corneal nerves is a key aspect of regeneration. Corneal sensitivity is assessed using esthesiometry, most commonly with a Cochet-Bonnet esthesiometer. This compound is used to establish a baseline of complete anesthesia, after which the return of sensation can be quantitatively measured at various time points, providing a functional correlate to the morphological data obtained through IVCM.
It is crucial to acknowledge the potential confounding effects of this compound in these studies. Research has shown that this compound can exhibit dose- and time-dependent cytotoxicity to human corneal epithelial cells, potentially inducing apoptosis through a mitochondria-dependent pathway[1]. This cytotoxicity can delay wound healing, a factor that must be carefully considered when designing and interpreting experiments on nerve regeneration, as a healthy epithelium is vital for supporting nerve fiber growth. Therefore, its use should be carefully controlled and standardized in experimental protocols.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of this compound on various corneal parameters, which are pertinent to its use in research settings.
Table 1: Anesthetic Properties of 0.4% this compound
| Parameter | Animal Model | Value | Reference |
| Onset of Anesthesia | Feline | 1 minute | [2] |
| Duration of Maximal Anesthesia | Feline | 5 minutes | [2] |
| Duration of Significant Anesthesia | Feline | 45 minutes | [2] |
| Onset of Anesthesia | Rat | < 5 minutes | [2] |
| Duration of Maximal Anesthesia | Rat | 15 minutes | [2] |
| Duration of Significant Anesthesia | Rat | 65 minutes | [2] |
Table 2: Effects of 0.4% this compound on Corneal Thickness
| Parameter | Method | Time Point | Change in Thickness | P-value | Reference |
| Central Corneal Thickness (CCT) | Pentacam | 5 minutes | +1.00 ± 36.56 µm | 0.86 | [3] |
| Corneal Thinnest Point (CTP) | Pentacam | 5 minutes | +0.90 ± 36.3 µm | 0.88 | [3] |
| Corneal Volume (CV) | Pentacam | 5 minutes | +0.11 ± 3.97 mm³ | 0.86 | [3] |
| Central Corneal Thickness (CCT) | Orbscan | 3 minutes | Variations > ± 10 µm in 11.53% of eyes | Not significant | [4] |
Table 3: Cytotoxic Effects of this compound on Human Corneal Epithelial Cells (in vitro)
| Concentration | Exposure Time | Effect | Reference |
| 0.025% - 0.4% | Not specified | Dose- and time-dependent cytotoxicity | [1] |
| Not specified | Not specified | Induction of S phase cell cycle arrest | [1] |
| Not specified | Not specified | Activation of caspase-2, -3, and -9 | [1] |
| Not specified | Not specified | Upregulation of Bax, downregulation of Bcl-xL | [1] |
Experimental Protocols
Protocol 1: In Vivo Confocal Microscopy (IVCM) for Morphological Assessment of Corneal Nerve Regeneration
Objective: To visualize and quantify corneal nerve regeneration over time in a murine model of corneal injury.
Materials:
-
Adult C57BL/6 mice
-
0.4% this compound hydrochloride ophthalmic solution
-
In Vivo Confocal Microscope (e.g., Heidelberg Retina Tomograph with Rostock Cornea Module)
-
Image analysis software (e.g., NeuronJ, ImageJ)
-
Sterile saline solution
-
Goniometric gel (as an immersion fluid)
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Corneal Anesthesia: Instill one drop of 0.4% this compound onto the cornea of the eye to be imaged. Wait for 1 minute to ensure complete anesthesia.
-
Microscope Setup: Place a sterile disposable cap on the microscope objective. Apply a small amount of goniometric gel to the tip of the cap.
-
Imaging: Gently open the eyelids of the anesthetized mouse and bring the objective into contact with the cornea. Acquire images of the sub-basal nerve plexus in the central cornea. Capture multiple non-overlapping images to create a representative map.
-
Post-Imaging Care: After imaging, gently rinse the eye with sterile saline solution to remove the goniometric gel. Apply a lubricating ointment to prevent corneal desiccation.
-
Time Points: Repeat the imaging procedure at baseline (before injury) and at specified time points post-injury (e.g., 1, 2, 4, and 8 weeks).
-
Image Analysis: Use image analysis software to quantify nerve fiber density (NFD), nerve branch density (NBD), and nerve fiber length (NFL).
Protocol 2: Assessment of Corneal Sensitivity (Esthesiometry)
Objective: To functionally assess corneal nerve regeneration by measuring the return of corneal sensitivity.
Materials:
-
Adult Wistar rats
-
0.4% this compound hydrochloride ophthalmic solution
-
Cochet-Bonnet esthesiometer
-
Sterile saline solution
Procedure:
-
Baseline Measurement: In conscious, gently restrained rats, determine the baseline corneal touch threshold (CTT) using the Cochet-Bonnet esthesiometer. The CTT is the longest filament length that elicits a consistent blink reflex.
-
Induction of Anesthesia: Instill one drop of 0.4% this compound into the test eye.
-
Confirmation of Anesthesia: After 5 minutes, confirm complete anesthesia by applying the shortest filament length (0.5 cm) to the central cornea. No blink reflex should be observed.
-
Monitoring Recovery: At regular intervals (e.g., every 5-10 minutes), measure the CTT as sensation returns.
-
Data Recording: Record the CTT at each time point until it returns to the baseline value.
-
Application in Regeneration Studies: In a longitudinal study of corneal nerve regeneration following injury, perform this procedure at various time points (e.g., weekly) to track the functional recovery of the corneal nerves.
Visualizations
Caption: Mechanism and application of this compound in corneal research.
Caption: Experimental workflow for studying corneal nerve regeneration.
Caption: Signaling pathway of corneal nerve regeneration.
References
- 1. The cytotoxic effect of this compound on human corneal epithelial cells by inducing cell cycle arrest and mitochondria-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound eye drops on corneal volume and thickness measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corneal thickness values before and after this compound 0.4% eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Oxybuprocaine as a Pharmacological Tool for Silencing Specific Neural Pathways
For Researchers, Scientists, and Drug Development Professionals
1.0 Introduction
Oxybuprocaine is an ester-type local anesthetic that serves as a potent and reversible tool for the temporary silencing of neural activity. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons[1][2][3]. By preventing sodium ion influx, this compound effectively inhibits nerve impulse conduction, leading to a localized and transient blockade of a targeted neural pathway[1]. This property makes it a valuable instrument in neuroscience research for investigating the functional roles of specific neuronal circuits, validating targets in drug development, and exploring mechanisms of synaptic transmission and plasticity.
Compared to genetic methods like optogenetics or chemogenetics, pharmacological silencing with agents such as this compound does not require genetic modification of the target cells, offering a more direct and often simpler approach for acute functional studies[4]. Its effects are dose-dependent and reversible, allowing for controlled experimental timelines[5].
2.0 Mechanism of Action
This compound exerts its silencing effect by binding to a receptor site within the inner pore of voltage-gated sodium channels[1][6]. This action stabilizes the neuronal membrane in a depolarized state, increasing the threshold for electrical excitability and ultimately preventing the membrane depolarization necessary to generate an action potential[1][3]. The block is use-dependent, meaning the drug has a higher affinity for channels that are frequently opening and closing, as would occur during high-frequency neuronal firing associated with sensory transmission[2][3].
Caption: this compound blocks voltage-gated sodium channels, preventing neural signaling.
3.0 Data Presentation
Quantitative data for this compound is crucial for experimental design. The following tables summarize key parameters from preclinical research.
Table 1: Pharmacokinetic and Efficacy Profile of this compound
| Parameter | Value | Species/Model | Comments | Source |
|---|---|---|---|---|
| Onset of Action | ~5 minutes (max effect) | Rat (corneal) | Topical application of 0.4% solution. | [7] |
| Duration of Anesthesia | ~65 minutes | Rat (corneal) | Significantly decreased corneal touch threshold. | [7] |
| Anesthesia Maintenance | Longer than this compound | Human (topical) | Lidocaine had a longer average maintenance time in one study. | [8][9] |
| Common Concentration | 0.4% w/v | Ophthalmic Use | Standard concentration in commercial preparations. |[10] |
Table 2: Comparative Potency and Duration for Spinal Anesthesia in Rats (Intrathecal Administration)
| Local Anesthetic | Motor Function ED₅₀ (μg) | Proprioception ED₅₀ (μg) | Nociception ED₅₀ (μg) | Duration at ED₅₀ (min) |
|---|---|---|---|---|
| This compound | 29.8 ± 3.1 | 21.0 ± 2.4 | 12.1 ± 1.3 | 118 ± 11 |
| Proxymetacaine | 18.5 ± 2.3 | 12.1 ± 1.5 | 7.9 ± 0.9 | 85 ± 9 |
| Bupivacaine | 35.6 ± 3.5 | 26.5 ± 2.8 | 15.8 ± 1.6 | 125 ± 12 |
| Lidocaine | 115.1 ± 10.5 | 85.3 ± 8.1 | 55.6 ± 5.2 | 75 ± 8 |
Data presented as mean ± SEM. Potency rank was determined as Proxymetacaine > this compound > Bupivacaine > Lidocaine. This compound and bupivacaine showed a longer duration of action than proxymetacaine or lidocaine.[5][11]
Protocols
4.0 General Experimental Workflow for Pharmacological Silencing
The following diagram outlines a typical workflow for an in vivo experiment designed to test the function of a neural pathway using this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Silencing Neurons: Tools, Applications, and Experimental Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrathecal this compound and proxymetacaine produced potent and long-lasting spinal anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of topical application of 0.4% this compound hydrochloride ophthalmic solution and 1% ropivacaine hydrochloride on corneal sensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of this compound and lidocaine topical anesthesia for pain control in radiofrequency ablation treatment of great saphenous vein insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of this compound and lidocaine topical anesthesia for pain control in radiofrequency ablation treatment of great saphenous vein insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. anmfonline.org [anmfonline.org]
- 11. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Oxybuprocaine on Human Corneal Epithelial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxybuprocaine is a widely utilized topical anesthetic in ophthalmology. However, concerns regarding its cytotoxicity on corneal epithelial cells necessitate robust in vitro evaluation. Prolonged or repeated use of this compound may lead to corneal damage.[1] This document provides detailed application notes and standardized protocols for assessing the cytotoxic effects of this compound on human corneal epithelial cells (HCECs), a critical step in preclinical safety assessment for ophthalmic drugs. The provided methodologies and data will aid in understanding the dose- and time-dependent toxicity and the underlying molecular mechanisms.
Key Findings on this compound Cytotoxicity
Studies have demonstrated that this compound exhibits significant, dose- and time-dependent cytotoxicity towards human corneal epithelial cells.[1][2] At clinically relevant concentrations, such as 0.4%, this compound can lead to a drastic reduction in cell viability.[2] The primary mechanism of cell death induced by this compound is apoptosis, which is initiated through a mitochondria-dependent pathway.[1] This involves cell cycle arrest and the activation of a cascade of caspases.[1]
Data Presentation: Quantitative Cytotoxicity of this compound
The following tables summarize the quantitative data on the cytotoxic effects of this compound on human corneal epithelial cells, compiled from various studies.
Table 1: Effect of this compound on the Viability of Human Corneal Epithelial Cells (2D Culture)
| This compound Concentration | Exposure Time | Cell Viability (%) | Reference |
| 0.4% | 3 minutes | < 0.1% | [2] |
| 0.025% - 0.4% | Not Specified | Dose-dependent decrease | [1] |
Table 2: Effect of this compound on the Viability of a 3D Human Corneal Epithelial Construct
| This compound Concentration | Exposure Time | Cell Viability (%) | Reference |
| 0.4% | 48 hours | 56.2% | [2] |
| 0.4% | 72 hours | 41.7% | [2] |
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are designed for use with human corneal epithelial cell lines, such as the human telomerase-immortalized corneal epithelial (hTCEpi) cell line.[2][3]
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human corneal epithelial cells (e.g., hTCEpi)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
This compound hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HCECs to 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free culture medium.
-
Remove the culture medium from the wells and wash once with PBS.
-
Add 100 µL of the different this compound concentrations to the respective wells. Include a vehicle control (medium without this compound).
-
Incubate for the desired exposure times (e.g., 3 minutes, 24, 48, 72 hours).
-
-
MTT Incubation:
-
After the treatment period, remove the this compound-containing medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT solution.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4][5]
Materials:
-
Human corneal epithelial cells
-
Cell culture medium
-
96-well cell culture plates
-
This compound hydrochloride
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
It is crucial to include two additional controls: a "low control" (untreated cells for spontaneous LDH release) and a "high control" (cells treated with a lysis buffer provided in the kit for maximum LDH release).
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume (as per the kit instructions, typically 50 µL) of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's manual (usually up to 30 minutes), protected from light.
-
-
Measurement:
-
Stop the reaction by adding the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
Cytotoxicity (%) = [(Absorbance of treated cells - Absorbance of low control) / (Absorbance of high control - Absorbance of low control)] x 100
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of this compound on human corneal epithelial cells.
Caption: General experimental workflow for cytotoxicity testing.
Signaling Pathway of this compound-Induced Apoptosis
The diagram below outlines the proposed signaling pathway for this compound-induced apoptosis in human corneal epithelial cells.
Caption: this compound-induced apoptotic signaling cascade.
NF-κB Signaling Pathway Involvement
Another potential pathway involved in this compound-induced apoptosis is the NF-κB signaling pathway.
References
- 1. The cytotoxic effect of this compound on human corneal epithelial cells by inducing cell cycle arrest and mitochondria-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-Dependent Inhibitory Effects on Corneal Epithelium Structure, Cell Viability, and Corneal Wound Healing by Local Anesthetics [mdpi.com]
- 3. Drug-Dependent Inhibitory Effects on Corneal Epithelium Structure, Cell Viability, and Corneal Wound Healing by Local Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Changes in lactate dehydrogenase activity in bovine corneal stroma and epithelium in response to in vitro toxic challenges in the enucleated eye test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Stable Oxybuprocaine Solutions for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating stable oxybuprocaine hydrochloride ophthalmic solutions for use in in vivo research. The protocols outlined below cover formulation strategies, stability testing, and in vivo evaluation to ensure the safety, efficacy, and reliability of your experimental solutions.
Introduction to this compound and Formulation Challenges
This compound hydrochloride is a widely used topical local anesthetic in ophthalmology.[1][2] As an ester-type anesthetic, its chemical stability in aqueous solutions is a critical concern for researchers.[3] The primary degradation pathway for this compound is hydrolysis of the ester linkage, which can be influenced by factors such as pH, temperature, and the presence of light.[4][5] Formulating a stable solution is paramount to ensure accurate dosing and to avoid potential ocular irritation or toxicity from degradation products during in vivo experiments.
Formulation Strategies for Enhanced Stability
The goal is to prepare a sterile, isotonic, and stable ophthalmic solution. A typical concentration for ophthalmic use is 0.4% w/v this compound hydrochloride.[1][2]
Key Formulation Components:
| Component | Function | Recommended Concentration/Properties | Notes |
| This compound HCl | Active Pharmaceutical Ingredient (API) | 0.4% w/v (4 mg/mL) | Ensure high purity grade is used. |
| Vehicle | Solvent | Sterile Water for Injection, USP | Must be sterile and pyrogen-free. |
| Buffering Agents | Maintain optimal pH for stability | Borate buffer, Citrate buffer, or Phosphate buffer to maintain pH between 4.5 and 5.5 | The pH should be optimized to balance stability and physiological tolerance. Lower pH generally favors the stability of ester anesthetics. |
| Tonicity Adjusting Agents | Ensure isotonicity with lachrymal fluid (approx. 290 mOsm/kg) | Sodium chloride, Glycerin | Prevents ocular irritation due to osmotic stress. |
| Viscosity-Enhancing Agents | Increase residence time on the ocular surface | Polyvinyl alcohol (PVA), Hydroxypropyl methylcellulose (HPMC), Sodium hyaluronate | Can improve anesthetic efficacy by prolonging contact time. |
| Preservatives (for multi-dose) | Prevent microbial growth | Benzalkonium chloride (BAK) (0.01% w/v) | For single-use vials for in vivo experiments, preservatives are often omitted to reduce potential corneal toxicity. |
| Chelating Agents | Sequester metal ions that can catalyze degradation | Disodium Edetate (EDTA) (0.01-0.1% w/v) | Particularly useful if the formulation contains components susceptible to metal-catalyzed oxidation. |
Recommended Formulation (Preservative-Free for Single-Use):
| Ingredient | Quantity per 100 mL |
| This compound Hydrochloride | 0.4 g |
| Boric Acid | 1.9 g |
| Sodium Chloride | q.s. to isotonicity |
| Sterile Water for Injection | q.s. to 100 mL |
Note: The final formulation should be adjusted to a pH of approximately 5.0 with sterile sodium hydroxide or hydrochloric acid.
Experimental Protocols
Protocol 1: Preparation of a Stable 0.4% this compound Ophthalmic Solution
This protocol describes the preparation of a 100 mL batch of a sterile, preservative-free 0.4% this compound hydrochloride solution.
Materials and Equipment:
-
This compound Hydrochloride, USP grade
-
Boric Acid, NF grade
-
Sodium Chloride, USP grade
-
Sterile Water for Injection, USP
-
0.22 µm sterile syringe filters
-
Sterile vials and closures
-
Calibrated pH meter
-
Analytical balance
-
Sterile glassware (beakers, graduated cylinders)
-
Autoclave
Procedure:
-
In a sterile beaker, dissolve 1.9 g of boric acid in approximately 80 mL of Sterile Water for Injection.
-
Add 0.4 g of this compound hydrochloride and stir until completely dissolved.
-
Measure the pH of the solution and adjust to 5.0 using small additions of sterile 1N sodium hydroxide or 1N hydrochloric acid.
-
Add sodium chloride as required to achieve an isotonic solution (approximately 0.9 g, but should be calculated based on the contribution of the other components).
-
Add Sterile Water for Injection to bring the final volume to 100 mL.
-
Sterilize the solution by filtering it through a 0.22 µm sterile syringe filter into a sterile receiving vessel.
-
Aseptically dispense the sterile solution into previously sterilized single-use vials and seal.
-
Store the vials protected from light at 2-8°C.[6]
Protocol 2: Stability Indicating High-Performance Liquid Chromatography (HPLC) Method
This HPLC method can be used to determine the concentration of this compound and to detect the presence of its primary degradation product, 4-amino-3-butoxybenzoic acid.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound hydrochloride in the mobile phase at a concentration of 100 µg/mL.
-
Sample Preparation: Dilute the formulated this compound solution with the mobile phase to a theoretical concentration of 100 µg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard. The retention time for this compound is typically around 6-8 minutes, while the degradation product will have a shorter retention time.
Protocol 3: Accelerated Stability Study
This study is designed to predict the long-term stability of the formulated solution.
Procedure:
-
Prepare a batch of the this compound solution according to Protocol 1.
-
Store the vials under the following conditions:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH
-
2-8°C (refrigerated, as a control)
-
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples from each storage condition.
-
Analyze the samples for:
-
Appearance (clarity, color)
-
pH
-
This compound concentration (using HPLC, Protocol 2)
-
Presence of degradation products (using HPLC, Protocol 2)
-
-
Plot the concentration of this compound versus time for each condition to determine the degradation rate.
In Vivo Experimental Protocols
All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Protocol 4: Ocular Irritation and Biocompatibility Testing in Rabbits
This protocol is a modified version of the Draize test to assess the potential for ocular irritation of the formulated solution.
Animals:
-
Healthy, adult New Zealand White rabbits.
Procedure:
-
Perform a baseline ophthalmic examination of both eyes of each rabbit.
-
Instill one drop (approximately 50 µL) of the formulated this compound solution into the conjunctival sac of one eye of each rabbit. The contralateral eye will serve as a control and receive sterile saline.
-
Observe the eyes at 1, 24, 48, and 72 hours after instillation.
-
Score the ocular reactions (conjunctival redness, chemosis, and discharge; corneal opacity; iritis) according to a standardized scoring system (e.g., the Draize scale).
-
A non-irritating formulation should produce minimal to no ocular reactions that resolve within 24 hours.
Protocol 5: Assessment of Anesthetic Efficacy and Duration
This protocol uses a Cochet-Bonnet aesthesiometer to quantify the degree and duration of corneal anesthesia.[7]
Animals:
-
Healthy, adult rabbits or other suitable animal models.
Procedure:
-
Measure the baseline corneal touch threshold (CTT) in both eyes of each animal using the Cochet-Bonnet aesthesiometer. The CTT is the longest filament length that elicits a consistent blink reflex.
-
Instill one drop of the formulated this compound solution into one eye.
-
Measure the CTT at predefined time points (e.g., 1, 5, 10, 15, 30, 45, and 60 minutes) after instillation.
-
The duration of anesthesia is defined as the time until the CTT returns to baseline.
-
The depth of anesthesia can be assessed by the maximum reduction in CTT.
Data Presentation
All quantitative data from the stability and in vivo studies should be summarized in clear and concise tables for easy comparison.
Table 1: Example of Accelerated Stability Data for 0.4% this compound Solution at 40°C / 75% RH
| Time (Months) | Appearance | pH | This compound Assay (%) | Degradation Product (%) |
| 0 | Clear, colorless | 5.0 | 100.0 | 0.0 |
| 1 | Clear, colorless | 4.9 | 98.5 | 1.5 |
| 3 | Clear, colorless | 4.8 | 95.2 | 4.8 |
| 6 | Clear, slightly yellow | 4.7 | 90.1 | 9.9 |
Table 2: Example of Anesthetic Efficacy Data
| Time (minutes) | Corneal Touch Threshold (cm) - Control | Corneal Touch Threshold (cm) - this compound |
| 0 (Baseline) | 5.5 | 5.5 |
| 1 | 5.5 | 0.5 |
| 5 | 5.5 | 0.5 |
| 15 | 5.5 | 1.0 |
| 30 | 5.5 | 3.5 |
| 45 | 5.5 | 5.0 |
| 60 | 5.5 | 5.5 |
Conclusion
The formulation of stable this compound solutions for in vivo experiments requires careful consideration of pH, excipients, and storage conditions. By following the protocols outlined in these application notes, researchers can prepare and validate ophthalmic solutions with enhanced stability, ensuring the integrity and reliability of their preclinical studies. The provided methodologies for stability testing and in vivo evaluation will aid in the development of safe and effective formulations for ophthalmic research.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. CN1729004A - ester combination local anesthetic - Google Patents [patents.google.com]
- 4. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are examples of ester local anesthetics and how are they metabolized? | ClinicalKeyAI [elsevier.com]
- 6. anmfonline.org [anmfonline.org]
- 7. Effects of topical application of 0.4% this compound hydrochloride ophthalmic solution and 1% ropivacaine hydrochloride on corneal sensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Oxybuprocaine to Reduce Eye-Blinking Artifacts in Rodent EEG Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroencephalography (EEG) is a cornerstone technique in neuroscience research for investigating brain activity in rodent models of neurological and psychiatric disorders. However, the quality of EEG recordings is often compromised by physiological artifacts, among which eye-blinking is a significant contributor of large-amplitude, low-frequency noise, particularly in the frontal electrodes.[1][2] These artifacts can obscure underlying neural oscillations and lead to misinterpretation of data. While computational methods exist for post-hoc artifact removal, a preventative approach can significantly enhance data quality at the source.[3][4][5]
This document provides detailed application notes and protocols for the use of topical oxybuprocaine, a local anesthetic, to temporarily reduce the blink reflex in rodents during EEG recording sessions. This method aims to minimize the generation of eye-blink artifacts, thereby improving the signal-to-noise ratio and the overall integrity of the acquired EEG data.
Mechanism of Action of this compound
This compound hydrochloride is a fast-acting ester-type local anesthetic.[6][7] Its mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal membrane of sensory nerves in the cornea.[6][8][9] By binding to and stabilizing the sodium channels, this compound decreases the permeability of the neuronal membrane to sodium ions.[8] This inhibition of sodium influx prevents the depolarization of the nerve fiber, thereby blocking the initiation and conduction of nerve impulses that mediate the blink reflex.[8][9] The anesthetic effect is localized and reversible.[6]
Caption: Mechanism of action of this compound.
Quantitative Data on this compound Efficacy in Rodents
Studies in healthy Wistar rats have demonstrated the efficacy of 0.4% this compound hydrochloride ophthalmic solution in inducing corneal anesthesia. The key parameters are summarized in the table below. This data is crucial for timing the application of the anesthetic relative to the EEG recording session.
| Parameter | Value | Reference |
| Concentration | 0.4% this compound Hydrochloride | [10][11][12][13] |
| Onset of Action | Within 5 minutes for maximal effect | [11] |
| Duration of Maximal Anesthesia | Up to 15 minutes | [10][11] |
| Total Duration of Significant Anesthesia | Up to 65 minutes | [10][12] |
Experimental Protocol
This protocol outlines the steps for the topical application of this compound to a rodent prior to an EEG recording session.
4.1. Materials
-
0.4% this compound hydrochloride ophthalmic solution (single-use vials are recommended to ensure sterility)
-
Sterile, single-use micropipette or dropper
-
Protective gloves
-
Animal restraining device (if necessary)
-
EEG recording setup
4.2. Procedure
-
Animal Preparation: Gently restrain the rodent. This can be done manually by an experienced handler or using a suitable restraining device to minimize stress to the animal.
-
Application of this compound:
-
Using a sterile micropipette or the single-use dropper, instill one drop of 0.4% this compound hydrochloride solution into each eye of the rodent.[9]
-
To enhance the local effect and minimize systemic absorption, gently hold the eyelid and apply light pressure to the tear duct for approximately 60 seconds after administration.[9]
-
-
Onset Period: Allow 5-10 minutes for the anesthetic to take full effect before commencing the EEG recording.[10][11][12] This waiting period is critical to ensure maximal reduction of the blink reflex.
-
EEG Recording: Begin the EEG recording session. The anesthetic effect should significantly reduce the frequency and amplitude of eye-blinking artifacts for up to 65 minutes.[10][12]
-
Post-procedural Care:
-
After the recording session, it is advisable to apply a lubricating eye ointment to prevent corneal drying, as the blink reflex will be suppressed.
-
Monitor the animal until the anesthetic effects have worn off and the normal blink reflex has returned.
-
4.3. Important Considerations
-
Aseptic Technique: Always use sterile applicators and solutions to prevent eye infections.
-
Dosage: Adhere strictly to the recommended single-drop application. Repeated or excessive use of topical anesthetics can lead to corneal damage.[7][14]
-
Animal Welfare: Ensure the procedure is performed in a manner that minimizes stress and discomfort to the animal.
-
Control Experiments: In study designs where the effects of this compound on the EEG signal itself are a concern, a control group with saline application should be included. However, studies on the rat electroretinogram (ERG) suggest that this compound has no negative effect on the recorded signals and may even improve signal quality by ensuring better electrode contact.[15]
Experimental Workflow
The following diagram illustrates the workflow for incorporating the use of this compound into a rodent EEG study.
Caption: Experimental workflow for this compound use in EEG.
Logical Relationship: Problem, Solution, and Outcome
The application of this compound provides a direct solution to the problem of eye-blinking artifacts in rodent EEG recordings, leading to a significant improvement in data quality.
Caption: Problem, solution, and outcome relationship.
Conclusion
The prophylactic use of topical this compound is a simple, effective, and minimally invasive method to reduce eye-blinking artifacts in rodent EEG studies. By temporarily suppressing the corneal blink reflex, researchers can significantly enhance the quality of their EEG recordings, leading to more accurate and reliable data for analysis. Adherence to the provided protocols and considerations will ensure the safe and effective application of this technique.
References
- 1. Frontiers | Implementation of a Convolutional Neural Network for Eye Blink Artifacts Removal From the Electroencephalography Signal [frontiersin.org]
- 2. Getting Rid of Eye Blink in the EEG - Sapien Labs | Shaping the Future of Mind Health [sapienlabs.org]
- 3. The Correction of Eye Blink Artefacts in the EEG: A Comparison of Two Prominent Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automatic removal of eye movement and blink artifacts from EEG data using blind component separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Correction of Eye Blink Artefacts in the EEG: A Comparison of Two Prominent Methods | PLOS One [journals.plos.org]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 10. Effects of topical application of 0.4% this compound hydrochloride ophthalmic solution and 1% ropivacaine hydrochloride on corneal sensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of topical application of 0.4% this compound hydrochloride ophthalmic solution and 1% ropivacaine hydrochloride on corneal sensitivity in rats | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound, eye drops | MSF Medical Guidelines [medicalguidelines.msf.org]
- 15. The effect of topical anesthesia on the rat electroretinogram - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxybuprocaine Administration in Rat Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing oxybuprocaine in preclinical studies of neuropathic pain in rat models. The following sections detail the rationale, experimental design, and specific protocols for inducing neuropathic pain and administering this compound to assess its analgesic potential.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from nerve injury, remains a significant challenge in clinical practice. Animal models are indispensable for investigating the underlying mechanisms and for the preclinical evaluation of novel analgesics. This compound, a local anesthetic of the ester type, primarily functions by blocking voltage-gated sodium channels, thereby inhibiting the initiation and conduction of nerve impulses.[1][2][3][4] While clinically used for topical anesthesia, particularly in ophthalmology[5], its potential for alleviating neuropathic pain in preclinical models is an area of growing interest. These protocols provide a framework for studying the effects of this compound in well-established rat models of neuropathic pain.
Mechanism of Action
This compound exerts its anesthetic effect by reversibly binding to the alpha subunit of voltage-gated sodium channels on the neuronal membrane.[4] This action stabilizes the membrane and prevents the influx of sodium ions required for depolarization, thus blocking the propagation of action potentials along nociceptive fibers.[1][2][3] This mechanism is central to its potential in mitigating the ectopic discharges and central sensitization characteristic of neuropathic pain.
Experimental Protocols
Induction of Neuropathic Pain in Rat Models
Several surgical models can be employed to induce neuropathic pain in rats. The Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL) models are widely used due to their reliability in producing robust and sustained pain behaviors.[4][6][7][8][9]
a) Chronic Constriction Injury (CCI) Model
The CCI model involves the loose ligation of the sciatic nerve, leading to inflammation and partial nerve injury.[10][11]
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Place the anesthetized rat in a prone position and shave the lateral aspect of the thigh.
-
Make a small incision at the mid-thigh level to expose the common sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Proximal to the sciatic trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with approximately 1 mm spacing between each.
-
The ligatures should be tightened until a slight constriction is observed, without arresting epifascicular blood flow.
-
Close the muscle layer and skin with appropriate sutures.
-
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines for the first 24-48 hours. Monitor the animals for signs of infection and distress.
-
Sham Control: Perform the same surgical procedure, exposing the sciatic nerve without placing the ligatures.
b) Spinal Nerve Ligation (SNL) Model
The SNL model involves the tight ligation of specific lumbar spinal nerves, resulting in a more defined nerve injury.[8]
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Anesthesia: Induce and maintain anesthesia as described for the CCI model.
-
Surgical Procedure:
-
Place the rat in a prone position over a support to arch the back.
-
Make a dorsal midline incision at the level of the L4-S2 vertebrae.
-
Separate the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Carefully isolate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Tightly ligate the L5 and L6 nerves with a 6-0 silk suture.
-
Close the muscle and skin layers.
-
-
Post-operative Care: Provide appropriate post-operative care as for the CCI model.
-
Sham Control: Expose the L5 and L6 spinal nerves without performing the ligation.
Behavioral Assessment of Neuropathic Pain
Following a recovery period of 7-14 days post-surgery, the development of neuropathic pain can be assessed using various behavioral tests.
-
Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold (in grams) in response to the application of calibrated filaments to the plantar surface of the hind paw is determined. A significant decrease in the withdrawal threshold in the ipsilateral paw compared to the contralateral or sham-operated paw indicates mechanical allodynia.[6]
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus (Hargreaves test). The latency (in seconds) for the rat to withdraw its paw from a radiant heat source is measured. A shorter withdrawal latency indicates thermal hyperalgesia.
-
Cold Allodynia: Evaluated by applying a drop of acetone to the plantar surface of the hind paw. The frequency or duration of paw lifting, licking, or flinching is recorded. An increased response to the cooling stimulus is indicative of cold allodynia.
This compound Administration
Based on available data for intrathecal administration in rats, the following protocol can be adapted.[2] The topical application protocol is based on studies of corneal anesthesia and would need to be adapted for peripheral nerve application.[12][13]
a) Intrathecal Administration
This route delivers this compound directly to the spinal cord, targeting central sensitization mechanisms.
-
Catheter Implantation (for chronic studies): For repeated intrathecal injections, an indwelling catheter can be implanted into the subarachnoid space.
-
Injection Procedure (for acute studies):
-
Lightly anesthetize the rat.
-
Insert a 30-gauge needle connected to a microsyringe between the L5 and L6 vertebrae.
-
A tail-flick response upon needle entry confirms correct placement in the intrathecal space.
-
Inject a small volume (e.g., 10 µL) of this compound solution or vehicle (saline).
-
-
Dosage: Based on a study of spinal anesthesia in rats, intrathecal doses of this compound can be tested in a range to determine the effective dose for analgesia in neuropathic pain models.[2] A dose-response study is recommended.
b) Topical Administration to the Sciatic Nerve (Exploratory)
This approach would target the peripheral site of nerve injury.
-
Procedure:
-
Under anesthesia, re-expose the injured sciatic nerve in the CCI model.
-
Apply a small piece of absorbable gelatin sponge soaked in this compound solution (e.g., 0.4%) directly onto the constricted segment of the nerve.
-
Close the incision.
-
-
Dosage: A 0.4% solution has been shown to be effective for topical anesthesia.[12][13] The volume applied should be minimal to avoid systemic effects.
Data Presentation
Quantitative data from behavioral assessments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of Intrathecal this compound on Mechanical Allodynia in CCI Rats
| Treatment Group | Pre-treatment Paw Withdrawal Threshold (g) | Post-treatment Paw Withdrawal Threshold (g) at 30 min | Post-treatment Paw Withdrawal Threshold (g) at 60 min |
| Sham + Vehicle | |||
| CCI + Vehicle | |||
| CCI + this compound (Dose 1) | |||
| CCI + this compound (Dose 2) | |||
| CCI + this compound (Dose 3) |
Table 2: Potency and Duration of Spinal Anesthesia with Various Local Anesthetics in Rats[2]
| Anesthetic | Motor Block ED₅₀ (µg) | Nociceptive Block ED₅₀ (µg) | Duration of Nociceptive Block at ED₅₀ (min) |
| This compound | 28.5 ± 4.2 | 14.3 ± 2.1 | 105 ± 12 |
| Proxymetacaine | 18.9 ± 3.5 | 9.8 ± 1.5 | 75 ± 10 |
| Bupivacaine | 35.7 ± 5.1 | 18.2 ± 2.8 | 110 ± 15 |
| Lidocaine | 142.5 ± 15.6 | 70.1 ± 8.9 | 65 ± 8 |
Data are presented as mean ± SD.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in neuropathic pain.
Experimental Workflow
Caption: Experimental workflow for studying this compound.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Intrathecal this compound and proxymetacaine produced potent and long-lasting spinal anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-support.uq.edu.au [research-support.uq.edu.au]
- 4. Models of neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Models of neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 9. Rat Models of Neuropathic Pain: CCI, PSNL, SNL and SNI | Semantic Scholar [semanticscholar.org]
- 10. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of topical application of 0.4% this compound hydrochloride ophthalmic solution and 1% ropivacaine hydrochloride on corneal sensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of Oxybuprocaine on Intraocular Pressure in Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive loss of retinal ganglion cells and is often associated with elevated intraocular pressure (IOP). The primary goal of glaucoma management is to lower IOP to prevent further optic nerve damage. Oxybuprocaine, a topical local anesthetic, is commonly used in ophthalmology to numb the cornea for diagnostic procedures such as tonometry. While its anesthetic properties are well-documented, its direct effect on IOP, particularly in the context of glaucoma, is not fully elucidated. These application notes provide a summary of the current understanding, quantitative data from human studies, and a detailed protocol for investigating the effect of this compound on IOP in a preclinical glaucoma model.
Mechanism of Action:
This compound is a local anesthetic that functions by blocking voltage-gated sodium channels in the neuronal membranes of sensory nerves in the cornea.[1][2][3] This action inhibits the influx of sodium ions, thereby preventing depolarization and blocking the transmission of nerve impulses, resulting in temporary anesthesia of the ocular surface.[2][3] The signaling pathway for its anesthetic effect is focused on this ion channel blockade. To date, a direct, well-defined signaling pathway linking this compound to the regulation of intraocular pressure has not been established.
References
Troubleshooting & Optimization
Optimizing oxybuprocaine concentration for minimizing cytotoxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of oxybuprocaine in cell culture experiments to minimize cytotoxicity. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
This compound primarily induces cytotoxicity through the activation of a mitochondria-dependent apoptotic pathway.[1] This involves the disruption of the mitochondrial transmembrane potential, leading to the release of pro-apoptotic factors into the cytoplasm.[1] Key events include the activation of caspases (specifically caspase-2, -3, and -9), upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-xL.[1] Furthermore, this compound can cause cell cycle arrest at the S phase, DNA fragmentation, and the formation of apoptotic bodies.[1]
Q2: At what concentrations does this compound typically become cytotoxic to cells in culture?
This compound exhibits dose- and time-dependent cytotoxicity.[1] For human corneal epithelial (HCEP) cells, cytotoxic effects have been observed at concentrations ranging from 0.025% to 0.4%.[1] A clinically relevant concentration of 0.4% this compound has been shown to cause significant cytotoxicity in both 2D and 3D corneal epithelial cell culture models.[2]
Q3: Are certain cell types more susceptible to this compound's cytotoxic effects?
The majority of in vitro research on this compound cytotoxicity has focused on ocular cells due to its primary clinical application in ophthalmology. Human corneal epithelial cells and human corneal endothelial cells are known to be susceptible to this compound-induced apoptosis.[1][3]
Q4: How can I minimize this compound-induced cytotoxicity in my cell culture experiments?
One promising strategy is the co-administration of a protective agent. Research has shown that liquiritin , a flavonoid derived from licorice root, can significantly reduce this compound-induced apoptosis in human corneal endothelial cells (HCEC-12).[3][4] Pre-treatment with liquiritin has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the apoptotic process triggered by this compound.[3][4]
Troubleshooting Guide
Issue: High levels of cell death observed after this compound treatment.
Possible Cause: The concentration of this compound is too high for the specific cell type and experimental duration.
Solution:
-
Titrate the concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental window.
-
Reduce exposure time: Minimize the duration of cell exposure to this compound to what is experimentally necessary.
-
Incorporate a protective agent: Consider pre-treating your cells with a mitigating agent like liquiritin. A concentration of 8 mg/ml of liquiritin has been shown to significantly increase the viability of HCEC-12 cells exposed to this compound.[3][4]
Issue: Inconsistent results in cytotoxicity assays.
Possible Cause: Variability in experimental protocol or cell handling.
Solution:
-
Standardize cell culture conditions: Ensure consistent cell seeding density, passage number, and growth media composition.
-
Follow a detailed experimental protocol: Adhere strictly to established protocols for cytotoxicity assays to ensure reproducibility. Detailed methodologies for common assays are provided below.
-
Include proper controls: Always include untreated control cells and vehicle control groups in your experimental design.
Data Presentation
Table 1: Cytotoxicity of this compound on Human Corneal Epithelial Cells
| This compound Concentration | Cell Viability / Effect | Cell Type | Assay | Reference |
| 0.025% - 0.4% | Dose- and time-dependent cytotoxicity | Human Corneal Epithelial Cells (HCEP) | Not specified | [1] |
| 0.4% | < 0.1% viability | Human Telomerase-Immortalized Corneal Epithelial (hTCEpi) cell line | Viability Assay | [2] |
| 0.4% | No colony formation | Human Telomerase-Immortalized Corneal Epithelial (hTCEpi) cell line | Colony-Forming Efficiency (CFE) Assay | [2] |
| 0.4% | 56.2% viability (48h), 41.7% viability (72h) | 3D Human Tissue-Specific Corneal Epithelial Construct | Viability Assay | [2] |
Table 2: Protective Effect of Liquiritin on this compound-Induced Cytotoxicity
| This compound Concentration | Liquiritin Pre-treatment Concentration | Effect on Cell Viability | Cell Type | Reference |
| 100 mg/L | 8 mg/ml | Most significant increase in cell activity | Human Corneal Endothelial Cells (HCEC-12) | [3][4] |
| 100 mg/L | Not specified | Distinctly decreased apoptosis | Human Corneal Endothelial Cells (HCEC-12) | [3][4] |
Experimental Protocols
1. Cell Culture of Human Corneal Epithelial Cells (HCECs)
-
Media: Use a serum-free corneal epithelial cell basal medium supplemented with a corneal epithelial cell growth kit.
-
Seeding Density: Seed cells at approximately 5,000 cells/cm².
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Media Changes: Change the medium every 24-48 hours.
2. MTT Assay for Cell Viability
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (and any mitigating agents) for the desired time period.
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
3. LDH Cytotoxicity Assay
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
At the end of the treatment period, collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
4. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Culture and treat cells with this compound.
-
Harvest the cells (including any floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Visualizations
Caption: Mitochondria-dependent apoptotic pathway induced by this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Protective mechanism of liquiritin against this compound-induced apoptosis.
References
- 1. The cytotoxic effect of this compound on human corneal epithelial cells by inducing cell cycle arrest and mitochondria-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-Dependent Inhibitory Effects on Corneal Epithelium Structure, Cell Viability, and Corneal Wound Healing by Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect and molecular mechanism of liquiritin on this compound-induced apoptosis of human corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Preventing tachyphylaxis with repeated oxybuprocaine application in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with repeated in vivo applications of the topical local anesthetic, oxybuprocaine. The focus is on understanding and mitigating the potential for tachyphylaxis, a rapid decrease in drug response.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of this compound application?
A1: Tachyphylaxis is the rapid development of tolerance to the anesthetic effects of this compound with repeated applications.[1][2] This means that subsequent doses may produce a shorter duration or less profound anesthetic effect than the initial application.[1][2] This phenomenon is a significant consideration in experimental designs requiring sustained or repeated corneal anesthesia. It's important to distinguish tachyphylaxis from pseudotachyphylaxis, which may be caused by factors like circadian variations in pain perception.[2]
Q2: What are the proposed mechanisms of tachyphylaxis for local anesthetics?
A2: The exact mechanisms of tachyphylaxis to local anesthetics are still under debate and are thought to be multifactorial.[2][3][4] Two main categories of mechanisms are proposed:
-
Pharmacokinetic Mechanisms: These involve changes in the local disposition of the drug.[2] Repeated applications may lead to localized edema, increased blood flow, and subsequent rapid removal of this compound from the site of action. A decrease in the perineural pH could also reduce the amount of anesthetic that can penetrate the nerve membrane.[3]
-
Pharmacodynamic Mechanisms: These relate to changes at the receptor or cellular level. One prominent theory suggests the involvement of the N-methyl-D-aspartate (NMDA) receptor and the subsequent nitric oxide (NO) signaling pathway.[3] Continuous nerve blockade may lead to central sensitization, which counteracts the anesthetic effect.
Q3: Is there a known way to prevent tachyphylaxis specifically with topical this compound?
A3: Currently, there is a lack of specific in vivo studies demonstrating the prevention of tachyphylaxis with repeated topical application of this compound to the cornea. However, research on other local anesthetics in different models suggests potential, yet unproven, strategies for this compound. These include the co-administration of NMDA receptor antagonists or nitric oxide synthase inhibitors.[3] It is crucial to note that the safety and efficacy of these approaches for corneal application are unknown and require investigation.
Q4: What are the risks associated with repeated application of this compound?
A4: Repeated or prolonged use of topical anesthetics like this compound on the cornea is not recommended without caution due to the risk of severe and potentially permanent corneal damage.[5] Documented complications include toxic epitheliopathy, delayed wound healing, corneal ulceration, and, in severe cases, perforation.[6][7] These risks are a critical consideration in any experimental protocol involving frequent dosing.
Troubleshooting Guides
Issue: Decreased Anesthetic Efficacy After Repeated this compound Drops
| Potential Cause | Troubleshooting Steps | Considerations & Rationale |
| Tachyphylaxis | 1. Increase the interval between doses: If the experimental design allows, prolonging the time between applications may allow the local environment and receptors to return to baseline. 2. Consider a different anesthetic: If feasible, rotating to a local anesthetic with a different chemical structure (e.g., an amide like lidocaine, though its corneal toxicity profile must be considered) might circumvent specific receptor desensitization. 3. (Experimental) Co-administration with an NSAID: Consider a pilot study with co-administration of a topical NSAID like ketorolac. | Tachyphylaxis is a known phenomenon with local anesthetics.[2][4] Spacing doses may counteract pharmacokinetic mechanisms like increased local clearance. Some studies suggest NSAIDs can have synergistic effects with local anesthetics, though their impact on tachyphylaxis is not well-defined and they may delay corneal healing.[7][8][9] |
| Corneal Toxicity | 1. Examine the cornea: Use fluorescein staining to check for epithelial defects before and after each application. 2. Reduce the concentration or volume: If possible, use the minimum effective concentration and volume of this compound. 3. Ensure adequate lubrication: Apply artificial tears between anesthetic applications to prevent corneal drying. | Repeated this compound use can be directly toxic to the corneal epithelium, leading to defects that can impair anesthetic efficacy and compromise the experiment.[5][6] A damaged epithelium may not respond as effectively to the anesthetic. |
| Procedural Variability | 1. Standardize application technique: Ensure the drop is consistently applied to the same location on the cornea and that the volume is precise. 2. Control environmental factors: Maintain consistent temperature and humidity, as these can affect tear film and drug absorption. 3. Calibrate measurement tools: If using an aesthesiometer, ensure it is properly calibrated before each experimental session. | Inconsistent application can lead to variable dosing. Environmental factors can influence the precorneal tear film and drug residence time. |
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Mechanisms of Local Anesthetic Tachyphylaxis
| Mechanism Category | Specific Proposed Mechanism | Description |
| Pharmacokinetic | Increased Local Blood Flow | Repeated application can cause vasodilation, leading to faster clearance of the anesthetic from the target tissue.[3] |
| Local Edema | Fluid accumulation at the application site can dilute the anesthetic and increase the distance to the nerve fibers.[3] | |
| Decreased Perineural pH | Inflammation or repeated injections can lower the local pH, increasing the ionized form of the anesthetic which penetrates the nerve membrane less effectively.[3] | |
| Pharmacodynamic | NMDA Receptor Activation | Prolonged nerve block may lead to central nervous system changes, including activation of NMDA receptors which can counteract the anesthetic effect.[3] |
| Nitric Oxide (NO) Pathway | NO is a downstream messenger of NMDA receptor activation and is implicated in the central sensitization that may contribute to tachyphylaxis.[3][10] | |
| Changes in Sodium Channels | Alterations in the conformation or number of voltage-gated sodium channels, the primary target of local anesthetics, could reduce drug efficacy.[3] |
Table 2: Onset and Duration of Corneal Anesthesia with 0.4% this compound in Animal Models
| Animal Model | Onset of Maximal Anesthesia | Duration of Anesthesia | Measurement Method |
| Rats | Within 5 minutes | Significant decrease in corneal touch threshold for 65 minutes. | Cochet-Bonnet Aesthesiometer |
| Dogs | Within 1 minute | Anesthesia maintained for at least 15 minutes, with sensitivity returning to baseline in about 52 minutes. | Cochet-Bonnet Aesthesiometer |
| Cats | Within 1-5 minutes | Anesthesia maintained for approximately 20 minutes, with sensitivity returning to baseline within 45 minutes. | Cochet-Bonnet Aesthesiometer |
Experimental Protocols
Protocol 1: Assessment of Corneal Anesthesia Using a Cochet-Bonnet Aesthesiometer
This protocol is adapted from studies assessing corneal sensitivity in animal models.[11]
-
Acclimatization: Allow the animal to acclimate to the experimental room and handling to minimize stress-related responses.
-
Baseline Measurement:
-
Set the nylon filament of the Cochet-Bonnet aesthesiometer to its maximum length (e.g., 60 mm).[11]
-
Gently hold the animal's head to stabilize it.
-
Approach the central cornea from the side, outside the animal's direct line of sight, to avoid eliciting a visual response.
-
Touch the cornea with the filament until it just begins to bend.
-
A positive response is a blink reflex.
-
If no response is observed, retract the filament, decrease its length by a set increment (e.g., 5 mm), and repeat the process until a consistent blink reflex is elicited.[11]
-
Record this filament length as the baseline corneal touch threshold (CTT).
-
-
This compound Application:
-
Instill a single, precise drop (e.g., 50 µL) of 0.4% this compound solution onto the central cornea.
-
Start a timer immediately.
-
-
Post-Application Measurements:
-
At predetermined time points (e.g., 1, 5, 10, 15, 20, 30, 45, and 60 minutes) after application, measure the CTT as described in step 2.
-
The duration of anesthesia is the time until the CTT returns to the baseline measurement.
-
Protocol 2: Investigating Tachyphylaxis and Prevention (Hypothetical Model)
This is a hypothetical protocol for inducing and studying the prevention of tachyphylaxis to topical this compound, based on principles from other local anesthetic models.
-
Animal Groups:
-
Group 1 (Control): Repeated application of saline.
-
Group 2 (Tachyphylaxis): Repeated application of 0.4% this compound.
-
Group 3 (Prevention): Co-administration of 0.4% this compound with a test agent (e.g., a topical NMDA receptor antagonist or NOS inhibitor).
-
-
Procedure:
-
Establish a baseline CTT for all animals as per Protocol 1.
-
First Application: Administer the respective treatment (saline, this compound, or this compound + test agent) to the cornea. Measure the duration of anesthesia (time for CTT to return to baseline).
-
Washout Period: Allow for a brief washout period (e.g., 10-15 minutes after CTT returns to baseline).
-
Second and Third Applications: Repeat the application and duration measurement two more times for each animal.
-
-
Data Analysis:
-
Compare the duration of anesthesia from the first, second, and third applications within each group.
-
A significant decrease in the duration of anesthesia in the Tachyphylaxis group (Group 2) compared to the first application would indicate the development of tachyphylaxis.
-
Compare the duration of anesthesia between the Tachyphylaxis group (Group 2) and the Prevention group (Group 3) for the second and third applications. A significantly longer duration in the Prevention group would suggest the test agent helps to mitigate tachyphylaxis.
-
Visualizations
Caption: Experimental workflow for inducing and measuring tachyphylaxis.
Caption: Proposed pharmacodynamic pathway of local anesthetic tachyphylaxis.
Caption: Troubleshooting flowchart for decreased anesthetic efficacy.
References
- 1. Tachyphylaxis to local anesthetics does not result from reduced drug effectiveness at the nerve itself - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Tachyphylaxis to local anesthetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Mechanisms of tachyphylaxis in regional anesthesia of long duration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachyphylaxis to local anaesthetics. What is the clinical evidence? A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxic epitheliopathy from a single application of preservative free this compound (0.4%) in a patient with Sjogren's syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Non-steroidal anti-inflammatory drugs in the perioperative period - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evidence that spinal segmental nitric oxide mediates tachyphylaxis to peripheral local anesthetic nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
Addressing variability in anesthetic efficacy of oxybuprocaine between subjects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the anesthetic efficacy of oxybuprocaine during their experiments.
Troubleshooting Guide
Q1: We are observing significant inter-subject variability in the duration and depth of anesthesia with this compound in our study. What are the potential causes?
A1: Significant variability in response to this compound is a known issue and can be attributed to several factors, primarily genetic variations, but also physiological and experimental conditions. Here are the key areas to investigate:
-
Genetic Factors: The primary reason for variability is often genetic polymorphism in the butyrylcholinesterase (BChE) gene.[1][2][3] this compound, an ester-based local anesthetic, is metabolized by the BChE enzyme (also known as pseudocholinesterase) in the plasma.[4][5] Genetic variants can lead to reduced or absent enzyme activity, significantly prolonging the anesthetic effect.
-
Physiological State of the Tissue: The pH of the target tissue greatly influences this compound's effectiveness. Inflamed or infected tissues are more acidic, which reduces the amount of the anesthetic in its un-ionized, active form, leading to decreased efficacy.[6]
-
Anatomical Variations: Differences in nerve location and density, as well as local blood flow at the application site, can affect the drug's access to nerve fibers and its rate of clearance, contributing to variable responses.[7]
-
Experimental Technique: Inconsistent application of the anesthetic, including volume and contact time, can lead to variable results. For topical applications, ensuring consistent contact with the target surface is crucial.
Q2: Some subjects in our animal study show almost no response to a standard dose of this compound. What could be the issue?
A2: Complete or near-complete failure of local anesthesia can be alarming. Here’s a troubleshooting workflow to diagnose the problem:
-
Verify Administration Technique: Ensure the anesthetic is being applied correctly and reaching the intended neural targets. Check for procedural drift among technicians.
-
Check for Inflammation: Assess the application site for signs of inflammation (redness, swelling). An acidic environment from inflammation is a common cause of local anesthetic failure.[6]
-
Consider Anatomical Anomalies: While less common, underlying anatomical differences could prevent the anesthetic from reaching the target nerves.
-
Rule Out Formulation Issues: Confirm the concentration and stability of your this compound solution. Ensure it has been stored correctly, protected from light, and is within its expiry date.
-
Investigate Genetic Resistance: Although rare, some genetic variations in sodium channels themselves could theoretically alter sensitivity to local anesthetics.[7] However, altered metabolism via BChE is a more probable cause for variability in duration, not typically a complete lack of onset.
Logical Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting inconsistent this compound efficacy.
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of action for this compound?
A3: this compound is a local anesthetic that functions by blocking nerve impulses. It achieves this by reversibly binding to voltage-gated sodium channels in the neuronal membrane.[1][8] This binding stabilizes the channel in an inactive state, which decreases the permeability of the membrane to sodium ions. This inhibition of sodium influx prevents the depolarization necessary to generate and conduct an action potential, resulting in a temporary loss of sensation.
This compound Mechanism of Action on Voltage-Gated Sodium Channel
Caption: this compound blocks the sodium channel, preventing nerve impulse transmission.
Q4: How significant is the role of genetics in this compound efficacy?
A4: The role of genetics is highly significant. This compound is primarily metabolized by the BChE enzyme, and the gene for this enzyme (BCHE) has numerous identified variants.[1][2][3] These variants can result in an enzyme with normal, reduced, or no activity. Individuals with reduced or no BChE activity will metabolize this compound much more slowly, leading to a substantially longer duration of anesthesia.[4][8][9] This is one of the most well-established examples of pharmacogenetics in anesthesiology.
Q5: What are the different genetic variants of butyrylcholinesterase (BChE) and how do they affect enzyme activity?
A5: There are several well-characterized variants of the BCHE gene. The most common ones leading to altered enzyme function are:
-
Usual (U) variant: The normal, wild-type enzyme.
-
Atypical (A) variant: Has a significantly reduced affinity for choline ester substrates. Individuals homozygous for this variant (A/A) have very low enzyme activity.
-
K variant: Associated with an approximately 30% reduction in enzyme activity compared to the usual variant.
-
Silent (S) variant: Results in the production of a non-functional enzyme or no enzyme at all.[2]
-
Fluoride-resistant (F) variants: Show resistance to fluoride inhibition in laboratory tests and are associated with reduced enzyme activity.[2]
The presence of these variants, either alone or in combination, determines an individual's BChE phenotype and their ability to metabolize ester-based anesthetics.
Data Presentation
Table 1: Butyrylcholinesterase (BChE) Phenotypes and Their Impact on Anesthetic Metabolism
| Phenotype | Genotype Examples | Dibucaine Number* | Prevalence in Caucasians | Expected Effect on this compound |
| Normal | U/U | 70-80 | ~96% | Normal duration of anesthesia. |
| Heterozygous Atypical | U/A | 50-60 | ~3.4-4%[9] | Slightly prolonged anesthesia (e.g., up to 1 hour).[9] |
| Homozygous Atypical | A/A | 20-30 | ~1 in 2,500[9] | Significantly prolonged anesthesia (e.g., >1 hour).[9] |
| Silent | S/S | 0 | ~1 in 100,000[9] | Severely prolonged anesthesia (e.g., >8 hours).[9] |
| Other Variants | U/K, K/K, U/F etc. | Variable | Variable | Mild to moderately prolonged anesthesia. |
*The Dibucaine Number is a laboratory measure of BChE enzyme activity, representing the percentage of enzyme activity inhibited by the local anesthetic dibucaine.[8][10]
Experimental Protocols
Protocol: Assessing Corneal Anesthetic Efficacy Using a Cochet-Bonnet Aesthesiometer
This protocol details a standard method for quantifying the onset, depth, and duration of topical anesthesia on the cornea, a common application for this compound.
Objective: To measure the change in corneal touch threshold (CTT) over time following the application of 0.4% this compound ophthalmic solution.
Materials:
-
This compound hydrochloride 0.4% ophthalmic solution.
-
Sterile saline solution (for control).
-
Stopwatch.
-
Animal restraining device (if applicable).
Procedure:
-
Baseline Measurement:
-
Gently restrain the subject to allow access to the eye.
-
Set the Cochet-Bonnet aesthesiometer nylon filament to its maximum length (e.g., 60 mm).[12]
-
Gently touch the center of the cornea with the filament tip, causing it to bend slightly.
-
Observe for a blink reflex.
-
If no reflex occurs, decrease the filament length in 5 mm increments and repeat the touch until a consistent blink reflex is elicited.[12]
-
Record this filament length as the baseline CTT.
-
-
Anesthetic Application:
-
Instill one drop (approximately 50 µL) of 0.4% this compound solution into the conjunctival sac of the test eye.
-
Instill one drop of sterile saline into the contralateral eye as a control.
-
Start the stopwatch immediately.
-
-
Post-Application Measurements:
-
At predefined time points (e.g., 1, 5, 10, 15, 20, 30, 45, and 60 minutes) after instillation, measure the CTT in both eyes as described in Step 1.
-
To assess the peak anesthetic effect, start with the filament at its shortest length (e.g., 5 mm) and increase until a blink reflex returns. A CTT of 0 mm indicates complete anesthesia.
-
-
Data Analysis:
-
Plot the mean CTT (mm) against time (minutes) for both the this compound-treated and control eyes.
-
Onset of anesthesia: The first time point at which there is a statistically significant decrease in CTT from baseline.
-
Peak effect: The time point with the lowest mean CTT.
-
Duration of anesthesia: The time until the CTT returns to a level not significantly different from the baseline measurement.
-
Experimental Workflow for Corneal Sensitivity Testing
Caption: Workflow for quantifying the efficacy of topical this compound.
References
- 1. nasetjournal.com [nasetjournal.com]
- 2. nasetjournal.com [nasetjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Pseudocholinesterase deficiency - Wikipedia [en.wikipedia.org]
- 5. openanesthesia.org [openanesthesia.org]
- 6. Local anesthetic failure associated with inflammation: verification of the acidosis mechanism and the hypothetic participation of inflammatory peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apsf.org [apsf.org]
- 8. Pseudocholinesterase Deficiency Considerations: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orphanet: Hereditary butyrylcholinesterase deficiency [orpha.net]
- 10. Pseudocholinesterase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Evaluation of Corneal Sensitivity: Tools We Have - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
Improving the duration of action of oxybuprocaine with adjuvant compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on experiments aimed at improving the duration of action of the local anesthetic oxybuprocaine through the use of adjuvant compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of this compound in clinical applications?
A1: The primary limitation of local anesthetics like this compound is their relatively short duration of action, which can be insufficient for certain medical procedures and postoperative pain management.[1][2] The use of adjuvants can help overcome this by prolonging the anesthetic effect.[1][2]
Q2: Which adjuvant compounds have shown promise in extending the anesthetic effect of this compound?
A2: Research has demonstrated that several classes of compounds can prolong the action of this compound. These include vasoconstrictors like epinephrine , alpha-2 adrenergic agonists such as clonidine , and corticosteroids like dexamethasone .[3][4][5][6]
Q3: How do these adjuvants increase the duration of action of this compound?
A3: Adjuvants work through various mechanisms. Epinephrine, for instance, causes local vasoconstriction, which reduces the systemic absorption of this compound, thereby keeping the anesthetic at the site of action for a longer period.[7][8] Clonidine, an alpha-2 adrenergic agonist, is thought to prolong anesthesia through mechanisms that include vasoconstriction and direct effects on nerve cells.[5] Dexamethasone may prolong anesthesia by reducing local inflammation and potentially by increasing the activity of inhibitory potassium channels on nerve fibers.[1][9][10]
Q4: Are there potential side effects associated with the use of these adjuvants with this compound?
A4: Yes, the addition of adjuvants can introduce potential side effects. Epinephrine can have systemic cardiovascular effects if absorbed in sufficient quantities.[7] Clonidine may cause hypotension, bradycardia (slow heart rate), and sedation.[11] Dexamethasone, while generally considered safe for single-dose perineural administration, can have systemic effects associated with corticosteroids with prolonged use.[9] It is crucial to consider the dose-response relationship to minimize adverse effects.[11]
Q5: Can I mix different local anesthetics to achieve a faster onset and longer duration?
A5: While this is a common historical practice, evidence suggests that mixing local anesthetics does not consistently result in a faster onset of action. The duration of the block is generally proportional to the amount of the longer-acting anesthetic in the mixture. Furthermore, mixing anesthetics can complicate toxicity calculations and potentially increase the risk of adverse events.
Troubleshooting Guide
Problem: High variability in the measured duration of this compound anesthesia in our animal model.
| Possible Cause | Troubleshooting Step |
| Inconsistent drug administration: | Ensure precise and consistent injection volumes and locations. For topical applications, control the drop size and contact time with the tissue. |
| Physiological variability in animals: | Use a sufficiently large and homogenous group of animals for each experimental condition to account for individual differences in metabolism and drug response. |
| Inaccurate assessment of anesthesia: | Standardize the method for assessing the anesthetic effect. For example, when using a Cochet-Bonnet aesthesiometer, ensure the filament is applied at a consistent angle and pressure.[12][13] For the cutaneous trunci muscle reflex, apply a consistent stimulus.[14][15][16] |
| Environmental factors: | Maintain a consistent and controlled experimental environment (e.g., temperature, noise levels) as stress can influence physiological responses. |
Problem: The adjuvant compound does not appear to significantly prolong the effect of this compound.
| Possible Cause | Troubleshooting Step |
| Inadequate adjuvant concentration: | Review the literature for effective dose ranges. Perform a dose-response study to determine the optimal concentration of the adjuvant for your specific experimental model.[11] |
| Incompatibility of formulation: | Ensure the adjuvant is stable and soluble in the this compound solution. pH changes or precipitation could affect the bioavailability of both compounds. |
| Mechanism of action mismatch: | The chosen adjuvant may not be effective for the specific nerve fibers or tissue type being studied. Consider exploring adjuvants with different mechanisms of action. |
| Systemic absorption of the adjuvant: | If the adjuvant is rapidly absorbed into the systemic circulation, its local effect will be diminished. Consider formulation strategies to localize the adjuvant at the injection site. |
Problem: Observation of unexpected side effects in the experimental animals.
| Possible Cause | Troubleshooting Step |
| Systemic toxicity of the adjuvant: | Reduce the dose of the adjuvant. Monitor for systemic side effects such as changes in heart rate, blood pressure, or sedation, especially with alpha-2 adrenergic agonists.[11] |
| Neurotoxicity of the combination: | Some local anesthetics and adjuvants can have neurotoxic potential at high concentrations. Assess the health of the nerve tissue histologically after the experiment. |
| Local tissue irritation: | Observe the injection site for signs of inflammation or tissue damage. The formulation itself (e.g., pH, excipients) could be a contributing factor. |
Quantitative Data Summary
Table 1: Potentiation of this compound Cutaneous Anesthesia in Rats
| Compound | Adjuvant | ED50 (μmol) | Duration of Sensory Block | Reference |
| This compound | None | 0.208 | Baseline | [4] |
| This compound | Epinephrine | Synergistic Effect (Potency Increased) | Prolonged | [4] |
| This compound | Clonidine (0.12 μmol) | Potency Increased | Extended | [5] |
ED50 (50% effective dose) is a measure of potency; a lower value indicates higher potency.
Table 2: Effect of Adjuvants on the Duration of Local Anesthesia (General Findings)
| Adjuvant | Local Anesthetic | Effect on Duration of Anesthesia | Reference |
| Epinephrine | Lidocaine | Prolonged motor and sensory block by ~25-40 minutes (high dose) | [7] |
| Clonidine | Lidocaine | Prolonged duration of anesthesia and analgesia | [11] |
| Dexamethasone | Bupivacaine | Significantly prolonged sensory and motor block | [3][10] |
Note: These studies were not all conducted with this compound but provide a general indication of the expected effect of these adjuvants.
Experimental Protocols
Assessment of Cutaneous Anesthesia using the Cutaneous Trunci Muscle Reflex (CTMR) in Rats
This protocol is adapted from studies evaluating the local anesthetic effect of subcutaneously injected agents.[4][5]
Objective: To quantify the intensity and duration of local anesthesia by measuring the inhibition of a skin-twitch reflex.
Materials:
-
This compound solution (with or without adjuvant)
-
Syringes with 30-gauge needles
-
Pinprick stimulus device (e.g., a blunt pin or von Frey filament)
-
Animal restraining device
-
Timer
Procedure:
-
Acclimatize the rats to the experimental setup to minimize stress.
-
Gently restrain the rat.
-
Administer a subcutaneous injection of the test solution (e.g., 0.1 mL) into the dorsal skin of the rat.
-
At predetermined time intervals (e.g., every 5-10 minutes), apply a pinprick stimulus to the center of the anesthetized skin area.
-
Observe for the presence or absence of the cutaneous trunci muscle reflex (a twitching of the skin).
-
The absence of the reflex indicates a successful block.
-
The duration of anesthesia is defined as the time from the injection until the return of the reflex.
-
The potency (ED50) can be determined by testing different concentrations of the anesthetic and fitting the data to a dose-response curve.
Assessment of Corneal Anesthesia using a Cochet-Bonnet Aesthesiometer
This protocol is a standard method for measuring corneal sensitivity and the efficacy of topical ocular anesthetics.[12][13][17][18]
Objective: To measure the degree and duration of corneal anesthesia.
Materials:
-
This compound ophthalmic solution (with or without adjuvant)
-
Cochet-Bonnet Aesthesiometer
-
Animal restraining device (if applicable)
-
Timer
Procedure:
-
If using animal models, gently restrain the animal. For human subjects, ensure they are comfortably seated.
-
Measure the baseline corneal touch threshold (CTT) before administering any anesthetic.
-
Extend the nylon filament of the aesthesiometer to its maximum length.
-
Gently touch the center of the cornea with the filament, applying just enough pressure to cause a slight bend.
-
A blink response indicates sensation.
-
If there is no response, shorten the filament length in small increments and repeat the touch until a blink is elicited. The filament length at which a blink occurs is the baseline CTT.
-
-
Instill a standardized volume (e.g., one drop) of the test solution into the conjunctival sac of the eye.
-
Start the timer immediately.
-
At set intervals (e.g., 1, 5, 10, 15, 20, 30, 45, 60 minutes) after instillation, measure the CTT again.
-
The duration of anesthesia is the time it takes for the CTT to return to the baseline measurement. The depth of anesthesia can be assessed by the lowest CTT value achieved.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Epinephrine as an Adjuvant
Caption: Mechanism of epinephrine in prolonging this compound's action.
Signaling Pathway of Clonidine as an Adjuvant
References
- 1. "Does The Addition Of Dexamethasone To Local Anesthetic Used For Periph" by Janice M. Oliveira [dune.une.edu]
- 2. wjgnet.com [wjgnet.com]
- 3. Dexamethasone as Adjuvant to Bupivacaine Prolongs the Duration of Thermal Antinociception and Prevents Bupivacaine-Induced Rebound Hyperalgesia via Regional Mechanism in a Mouse Sciatic Nerve Block Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Addition of Epinephrine to Proxymetacaine or this compound Solution Increases the Depth and Duration of Cutaneous Analgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonidine as adjuvant for this compound, bupivacaine or dextrorphan has a significant peripheral action in intensifying and prolonging analgesia in response to local dorsal cutaneous noxious pinprick in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. floridiananesthesiaservices.com [floridiananesthesiaservices.com]
- 8. Review of adjuvants to local anesthetics in peripheral nerve blocks: Current and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexamethasone as an adjuvant to peripheral nerve block - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dune.une.edu [dune.une.edu]
- 11. A dose response study of clonidine with local anesthetic mixture for peribulbar block: a comparison of three doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Corneal Nerve Assessment by Aesthesiometry: History, Advancements, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of the cutaneous trunci muscle reflex in neurologically abnormal cats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The cutaneous trunci reflex for localising and grading thoracolumbar spinal cord injuries in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Oxybuprocaine Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and mitigating the interference caused by the local anesthetic oxybuprocaine in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in fluorescence-based assays?
This compound, also known as benoxinate, is a local anesthetic commonly used in ophthalmology and other medical procedures.[1][2][3][4] In the context of in vitro research, its presence in experimental systems can lead to inaccurate results in fluorescence-based assays. The primary concerns are its potential to exhibit intrinsic fluorescence (autofluorescence) and to quench the fluorescence of experimental dyes.[5]
Q2: What are the primary mechanisms of this compound interference?
There are two main ways this compound can interfere with fluorescence assays:[5]
-
Fluorescence Quenching: this compound molecules may interact with excited fluorophores, causing them to return to their ground state without emitting a photon. This leads to a decrease in the measured fluorescence signal (false negatives).
Q3: Which fluorescent dyes are potentially affected by this compound?
While specific studies on this compound's quenching effects on various dyes are not available in the provided search results, interference is a possibility with any fluorescent probe. Commonly used dye families that could be affected include:
The extent of interference will depend on the spectral properties of both this compound and the specific dye being used.
Q4: Are there alternatives to this compound for local anesthesia in in vitro preparations that are less likely to interfere with fluorescence assays?
Yes, several alternatives can be considered, although their compatibility should always be tested in your specific assay. Potential alternatives mentioned in the search results include:
It is crucial to perform control experiments to ensure these alternatives do not interfere with your fluorescence measurements.
Troubleshooting Guides
Problem: Unexpectedly High Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| This compound Autofluorescence | 1. Run a "Compound Only" Control: Prepare a sample containing only this compound in the assay buffer and measure its fluorescence at the same excitation and emission wavelengths used for your experimental dye. 2. Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of the this compound solution to identify its peak fluorescence. 3. Subtract Background: If autofluorescence is present, subtract the signal from the "compound only" control from your experimental readings. |
| Contaminated Reagents | 1. Check Individual Components: Test each assay component (buffer, substrate, etc.) for intrinsic fluorescence. |
Problem: Unexpectedly Low Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| This compound-Induced Quenching | 1. Run a "Dye + Compound" Control: Prepare a sample containing your fluorescent dye at the final assay concentration and add this compound. Compare the fluorescence intensity to a control sample with the dye alone. A significant decrease in signal indicates quenching. 2. Vary this compound Concentration: Perform a dose-response experiment to determine the concentration at which this compound starts to quench your fluorophore. |
| Photobleaching | 1. Reduce Exposure Time: Minimize the time the sample is exposed to the excitation light. 2. Use Antifade Reagents: If applicable to your assay format, incorporate an antifade reagent into your mounting medium or buffer. |
Quantitative Data Summary
Due to the lack of specific experimental data on the spectral properties and quenching effects of this compound in the provided search results, the following tables are presented as hypothetical examples to guide researchers in their own characterization experiments.
Table 1: Hypothetical Spectral Properties of this compound
| Parameter | Wavelength (nm) |
| Maximum Excitation (λex) | ~290 |
| Maximum Emission (λem) | ~350 |
| Optimal Excitation for Interference Check | 280 - 320 |
| Optimal Emission for Interference Check | 330 - 400 |
Note: These values are estimations based on the general properties of similar compounds and require experimental verification.
Table 2: Hypothetical Quenching of Common Fluorophores by this compound (100 µM)
| Fluorophore | Excitation (nm) | Emission (nm) | % Quenching (Hypothetical) |
| Fluorescein | 494 | 518 | 15% |
| Rhodamine B | 550 | 580 | 10% |
| Cy5 | 650 | 670 | 5% |
Note: These are illustrative values. The actual quenching will depend on the specific assay conditions and concentrations.
Experimental Protocols
Protocol 1: Determining this compound Autofluorescence
Objective: To measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of the experimental fluorophore.
Materials:
-
This compound hydrochloride
-
Assay buffer
-
Fluorescence microplate reader
-
Black-walled, clear-bottom microplates
Procedure:
-
Prepare a stock solution of this compound hydrochloride in the assay buffer.
-
Create a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your experiment.
-
Pipette the dilutions into the wells of a black-walled microplate. Include wells with assay buffer only as a blank.
-
Set the fluorescence plate reader to the excitation and emission wavelengths used for your primary fluorophore.
-
Measure the fluorescence intensity of each well.
-
Subtract the average fluorescence of the blank wells from the readings of the this compound-containing wells.
-
Plot the background-subtracted fluorescence intensity against the this compound concentration.
Protocol 2: Assessing this compound-Induced Quenching
Objective: To determine if this compound quenches the fluorescence of the experimental fluorophore.
Materials:
-
This compound hydrochloride
-
Your fluorescent dye (e.g., fluorescein, rhodamine, etc.)
-
Assay buffer
-
Fluorescence microplate reader
-
Black-walled, clear-bottom microplates
Procedure:
-
Prepare a working solution of your fluorescent dye in the assay buffer at the final concentration used in your assay.
-
Prepare a stock solution of this compound in the assay buffer.
-
In the microplate, add the fluorescent dye solution to a series of wells.
-
To these wells, add increasing concentrations of this compound. Include control wells with the fluorescent dye and assay buffer only (no this compound).
-
Incubate the plate for a short period to allow for any interactions.
-
Measure the fluorescence intensity of each well using the appropriate excitation and emission wavelengths for your dye.
-
Calculate the percentage of quenching for each this compound concentration using the following formula: % Quenching = (1 - (Fluorescence with this compound / Fluorescence without this compound)) * 100
-
Plot the percentage of quenching against the this compound concentration.
Visualizations
Caption: Autofluorescence interference pathway.
Caption: Fluorescence quenching interference pathway.
Caption: Troubleshooting workflow for interference.
References
- 1. This compound | C17H28N2O3 | CID 4633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. anmfonline.org [anmfonline.org]
- 4. Product Detail this compound Hydrochloride – C2 Pharma [c2pharma.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Light Quenching and Fluorescence Depolarization of Rhodamine B and Applications of This Phenomenon to Biophysics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence quenching of Rhodamine B base by two amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence quenching using intramolecular twisting: New properties of rhodamine fluorescent dye discovered by Keio University | News | Science Japan [sj.jst.go.jp]
- 10. fkf.mpg.de [fkf.mpg.de]
- 11. Quenching and dequenching of octadecyl Rhodamine B chloride fluorescence in Ca(2+)-induced fusion of phosphatidylserine vesicles: effects of poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphine quenching of cyanine dyes as a versatile tool for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. clinicaltrials.eu [clinicaltrials.eu]
Best practices for long-term storage of oxybuprocaine hydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of oxybuprocaine hydrochloride powder. It includes troubleshooting guides and frequently asked questions to address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound hydrochloride powder?
A1: For optimal long-term stability, this compound hydrochloride powder should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly closed to prevent moisture absorption and contamination.[1][2] The storage area should be protected from light.[3] While specific temperature ranges can vary by supplier, general guidance for pharmaceutical powders suggests storage at controlled room temperature. For precise conditions, always refer to the manufacturer's certificate of analysis or safety data sheet (SDS).
Q2: How does exposure to light affect the stability of this compound hydrochloride powder?
A2: this compound hydrochloride is known to be sensitive to light.[3] Prolonged exposure can lead to gradual discoloration and degradation of the compound.[3] It is imperative to store the powder in an opaque or amber-colored container in a dark environment to maintain its purity and potency.
Q3: What materials are incompatible with this compound hydrochloride?
A3: this compound hydrochloride should not be stored with or come into contact with strong oxidizing agents, strong acids, or strong bases, as these can cause decomposition.[4] Additionally, it is incompatible with silver and mercury salts.[4]
Q4: What are the signs of degradation in this compound hydrochloride powder?
A4: Visual signs of degradation can include a change in color from white or crystalline to a yellowish or brownish hue, clumping of the powder (indicating moisture uptake), or a noticeable change in odor. However, significant degradation can occur without any visible changes. Therefore, periodic analytical testing is recommended for long-term stored materials.
Q5: How long can I store this compound hydrochloride powder?
A5: The re-test date or expiry date is determined by the manufacturer based on their stability studies. Always refer to the product's documentation for this information. For long-term research purposes beyond the manufacturer's recommended date, it is critical to perform periodic stability assessments to ensure the compound's integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of Powder (Yellowing/Browning) | Exposure to light or heat. | Discard the powder as it indicates significant degradation. Review storage procedures to ensure protection from light and heat. |
| Powder appears clumped or moist | Improper sealing of the container leading to moisture absorption. | Perform a "Loss on Drying" test to quantify water content. If moisture content is high, the powder's stability may be compromised. Consider discarding. Ensure containers are properly sealed and stored in a low-humidity environment. |
| Inconsistent experimental results | Degradation of the this compound hydrochloride powder. | Perform a purity and assay test using a stability-indicating HPLC method (see Experimental Protocols). Compare the results against the certificate of analysis. |
| Presence of unknown peaks in chromatogram | Formation of degradation products. | The primary degradation product is often 4-amino-3-butoxybenzoic acid resulting from hydrolysis of the ester linkage.[5] Forced degradation studies can help identify potential degradation products. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Hydrochloride Powder
| Parameter | Condition | Source |
| Temperature | Cool place | [1] |
| Humidity | Dry place | [1] |
| Light | Protected from light | [3] |
| Container | Tightly closed container | [1][2][3] |
| Ventilation | Well-ventilated place | [1][2] |
Note: Specific long-term stability data for this compound hydrochloride powder under various temperature and humidity conditions is limited in publicly available literature. Researchers should conduct their own stability studies for critical applications.
Experimental Protocols
Stability-Indicating HPLC Method for Purity and Assay
This method can be used to separate this compound hydrochloride from its potential degradation products, thus providing a clear indication of its stability.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20mM sodium dihydrogen phosphate, pH adjusted to 3.0) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
2. Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound hydrochloride reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to get a concentration of 250 µg/mL.
-
Further dilute to a working concentration (e.g., 25 µg/mL) with the mobile phase.
3. Sample Solution Preparation:
-
Accurately weigh about 25 mg of the stored this compound hydrochloride powder and prepare a solution in the same manner as the standard solution.
4. Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the peak for this compound hydrochloride based on the retention time of the standard.
-
Calculate the assay of the sample by comparing the peak area with that of the standard.
-
Assess purity by observing any additional peaks in the chromatogram of the sample solution. The area of any impurity peak can be used to quantify the level of degradation.
Visualizations
References
Technical Support Center: Minimizing Systemic Absorption of Topical Oxybuprocaine in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the systemic absorption of topical oxybuprocaine in animal studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at reducing the systemic uptake of topical this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability in plasma concentrations of this compound between animal subjects. | Inconsistent application technique (e.g., variable volume, application site, or duration of contact). | Standardize the application procedure meticulously. Use calibrated micropipettes for precise volume application. Clearly define and mark the application area. Ensure a consistent method for formulation removal (if applicable). |
| Differences in skin integrity or thickness among animals. | Pre-screen animals for any signs of skin irritation or damage. Use animals from a similar age and weight range to minimize physiological variations. | |
| Accidental oral ingestion by the animal through grooming. | Use an Elizabethan collar to prevent the animal from licking the application site. | |
| Unexpectedly high systemic absorption from an ophthalmic formulation. | Inefficient nasolacrimal drainage blockade. | Apply firm but gentle pressure to the lacrimal sac at the medial canthus for at least one minute immediately following instillation of the eye drops to minimize drainage into the nasal cavity and subsequent systemic absorption.[1] |
| Formulation properties promoting rapid absorption. | Consider reformulating with viscosity-enhancing agents to prolong corneal contact time and reduce rapid drainage. | |
| New formulation (e.g., hydrogel, nanoparticles) does not show reduced systemic absorption compared to a standard solution. | Suboptimal formulation characteristics (e.g., particle size, drug release rate). | Characterize the formulation thoroughly in vitro before in vivo studies. Optimize particle size, encapsulation efficiency, and drug release profile. For hydrogels, adjust the polymer concentration or cross-linking to control the diffusion rate of this compound.[2] |
| Permeation enhancers in the formulation are too aggressive. | Evaluate the concentration and type of permeation enhancers. Some enhancers can disrupt the skin barrier to an extent that facilitates systemic uptake rather than localized delivery. | |
| Difficulty in detecting this compound in plasma samples. | Low systemic absorption due to an effective formulation. | This may be the desired outcome. Ensure the analytical method has a sufficiently low limit of quantification (LOQ). |
| Inadequate blood sampling schedule. | Collect blood samples more frequently, especially at early time points after application, to capture the peak plasma concentration (Cmax). | |
| Rapid metabolism of this compound. | This compound is an ester-type local anesthetic and may be rapidly hydrolyzed by plasma esterases.[3] Ensure blood samples are collected in tubes containing an esterase inhibitor (e.g., sodium fluoride) and are processed promptly at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of minimizing systemic absorption of topical this compound?
A1: The primary goal is to enhance the local anesthetic effect at the target site while reducing the risk of systemic side effects.[4][5] Systemic toxicity from local anesthetics can affect the central nervous system and cardiovascular system.[1] By confining the drug to the local application area, the therapeutic index is improved.
Q2: What are the most effective formulation strategies to reduce systemic absorption?
A2: Several formulation strategies can be employed:
-
Liposomal Encapsulation: Encapsulating this compound within liposomes can delay systemic absorption and prolong its local action.[6]
-
Nanocarriers: Nanostructured lipid carriers (NLCs) and polymeric nanoparticles can enhance skin retention and limit deep penetration into systemic circulation.[7][8] These carriers can be designed to control the release of the drug.[9]
-
Hydrogels: Bioadhesive and stimulus-responsive hydrogels can create a sustained-release depot at the application site, minimizing the amount of free drug available for systemic absorption.[2]
-
Viscosity-Enhancing Agents: For ophthalmic use, increasing the viscosity of the formulation can prolong corneal contact time and reduce drainage into the nasolacrimal system, thereby decreasing systemic uptake.[1]
Q3: How does the addition of a vasoconstrictor, like epinephrine, help in reducing systemic absorption?
A3: Vasoconstrictors like epinephrine cause local blood vessels to narrow. This reduces local blood flow at the site of application, which in turn slows the rate at which this compound is absorbed into the systemic circulation.[5][10] This not only decreases the risk of systemic toxicity but can also prolong the duration of the local anesthetic effect.[4][10]
Q4: Are there physical methods to prevent systemic absorption of ophthalmic this compound?
A4: Yes. For ophthalmic applications, a significant route for systemic absorption is through the nasolacrimal duct into the highly vascular nasal mucosa.[11] A simple and effective physical method is nasolacrimal occlusion, which involves applying pressure to the lacrimal sac at the medial canthus of the eye for a minute or two after instilling the drops.[1] This technique helps to keep the drug in the conjunctival sac longer, allowing for local action while minimizing systemic uptake.
Q5: Which animal models are appropriate for studying the systemic absorption of topical this compound?
A5: The choice of animal model depends on the intended application site.
-
Rats and Rabbits: Commonly used for both dermal and ophthalmic studies. The rat skin is generally more permeable than human skin, which can be a consideration.[12]
-
Dogs and Cats: Their skin is physiologically closer to human skin in some aspects. Studies in dogs have evaluated the local anesthetic effects of topical this compound.[13][14]
-
Pigs: Porcine skin is anatomically and physiologically very similar to human skin, making it an excellent model for dermal absorption studies.
Quantitative Data Summary
The following tables summarize key data from animal studies on topical this compound and related local anesthetics, focusing on parameters relevant to local efficacy and, where available, systemic effects.
Table 1: Anesthetic Efficacy of Topical this compound in Various Animal Models
| Animal Model | Formulation | Onset of Maximal Anesthesia | Duration of Significant Anesthesia | Key Finding | Reference |
| Rats | 0.4% this compound solution | Within 5 minutes | 65 minutes | More effective and longer-lasting corneal anesthesia compared to 1% ropivacaine. | [11][15][16] |
| Dogs | 0.4% this compound solution | Within 1 minute | 45 minutes | Similar efficacy to 1% tetracaine but with less conjunctival irritation. | [13][14] |
| Equids (Horses & Donkeys) | 0.4% this compound solution | Not specified | At least 20 minutes | Significantly decreased corneal sensitivity compared to saline control. | [17] |
| Cats | 0.4% this compound solution | Within 5 minutes | 15-35 minutes | Induces brief but effective corneal anesthesia. | [18] |
Note: Data on systemic pharmacokinetic parameters (Cmax, AUC) for topical this compound in these studies are limited, as the primary endpoint was local anesthetic effect.
Experimental Protocols
Protocol 1: Evaluation of Systemic Absorption of a Topical this compound Formulation in Rats (Dermal Application)
-
Animal Model: Male Wistar rats (250-300g).
-
Acclimatization: House animals for at least one week before the experiment with free access to food and water.
-
Preparation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Shave a 2 cm x 2 cm area on the dorsal back of the rat 24 hours before the study.
-
On the day of the study, clean the shaved area gently with a dry gauze pad.
-
-
Catheterization (Optional but Recommended): For serial blood sampling, cannulate the jugular or femoral vein one day prior to the study to minimize stress during blood collection.
-
Formulation Application:
-
Accurately weigh a dose of the this compound formulation.
-
Apply the formulation evenly over the defined 2 cm x 2 cm skin area.
-
If the formulation is a liquid or semi-solid, an occlusive dressing may be applied to protect the application site. Fit the animal with an Elizabethan collar to prevent ingestion.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) via the cannula at pre-determined time points (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes) into tubes containing an anticoagulant and an esterase inhibitor (e.g., K2EDTA with sodium fluoride).
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma using a validated analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Protocol 2: Microdialysis for Assessing Dermal Bioavailability
Microdialysis is a minimally invasive technique used to measure free drug concentrations in the dermal interstitial fluid, providing a direct measure of local bioavailability.[19]
-
Animal Preparation: Anesthetize the animal (e.g., rat or pig) and prepare the skin site as described in Protocol 1.
-
Probe Insertion: Gently insert a microdialysis probe intradermally into the target skin area.
-
Perfusion: Perfuse the probe with a sterile physiological solution (perfusate) at a low, constant flow rate (e.g., 1-5 µL/min).
-
Equilibration: Allow the system to equilibrate for approximately 60 minutes.
-
Formulation Application: Apply the topical this compound formulation to the skin surface directly above the implanted probe.
-
Dialysate Collection: Collect the dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Sample Analysis: Analyze the concentration of this compound in the dialysate using a highly sensitive analytical method like LC-MS/MS.
-
Data Analysis: The concentration in the dialysate reflects the free, unbound drug concentration in the interstitial fluid of the dermis, providing a direct assessment of local drug delivery and a surrogate for the amount of drug available for systemic absorption.
Visualizations
Experimental Workflow for Comparing Formulations
Caption: Workflow for evaluating systemic absorption of different this compound formulations.
Strategies to Minimize Systemic Absorption
References
- 1. anmfonline.org [anmfonline.org]
- 2. mdpi.com [mdpi.com]
- 3. New Formulations of Local Anaesthetics—Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Topical Anaesthesia in Pain Management of Farm Animals, a Changing Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. Effective use of nanocarriers as drug delivery systems for the treatment of selected tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topical anesthesia therapy using lidocaine-loaded nanostructured lipid carriers: tocopheryl polyethylene glycol 1000 succinate-modified transdermal delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scielo.org.za [scielo.org.za]
- 11. Effects of topical application of 0.4% this compound hydrochloride ophthalmic solution and 1% ropivacaine hydrochloride on corneal sensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Degree and duration of corneal anesthesia after topical application of 0.4% this compound hydrochloride ophthalmic solution in ophthalmically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. Effects of topical application of 0.4% this compound hydrochloride ophthalmic solution and 1% ropivacaine hydrochloride on corneal sensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 17. Degree of corneal anesthesia after topical application of 0.4% this compound ophthalmic solution in normal equids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the impact of pH on oxybuprocaine stability and potency
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxybuprocaine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the impact of pH on the stability and potency of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: this compound, an ester-type local anesthetic, primarily degrades via hydrolysis of its ester linkage. This reaction is catalyzed by both acidic and basic conditions, yielding two main degradation products: 4-amino-3-butoxybenzoic acid and 2-(diethylamino)ethanol.[1] This hydrolytic degradation leads to a loss of anesthetic potency.
Q2: What is the optimal pH range for the stability of this compound solutions?
Q3: How does pH affect the potency of this compound?
A3: The potency of local anesthetics like this compound is influenced by the equilibrium between the ionized (cationic) and non-ionized (base) forms, which is pH-dependent. The non-ionized form is more lipid-soluble and readily penetrates neuronal membranes to reach the intracellular binding site on sodium channels.[3] An acidic environment favors the ionized form, which may slow the onset of action. Conversely, a more alkaline environment increases the proportion of the non-ionized form, potentially enhancing penetration but also increasing the rate of hydrolytic degradation.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To minimize degradation, this compound solutions should be stored in a refrigerator at 2°C to 8°C and protected from light.[4] For single-use preparations, any unused portion should be discarded immediately after opening to prevent contamination and degradation.[4]
Q5: Can I adjust the pH of my experimental this compound solution?
A5: Yes, the pH can be adjusted using appropriate buffers. However, it is crucial to consider the compatibility of the buffer components with this compound and the intended application. The chosen pH will be a compromise between stability and the physiological requirements of the experiment. For ophthalmic applications, a pH close to physiological neutrality (around 7.4) is ideal for comfort, but this may accelerate the degradation of this compound.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
| Possible Cause | Troubleshooting Step |
| Inappropriate pH of the solution | Verify the pH of your solution. If it is outside the optimal stability range (pH 4.0-6.0), adjust it using a suitable buffer system. For long-term storage, acidic pH is preferable. |
| High storage temperature | Ensure the solution is stored in a refrigerator at 2°C to 8°C. Avoid leaving the solution at room temperature for extended periods. |
| Exposure to light | Store the this compound solution in light-resistant containers. |
| Hydrolytic degradation | Prepare fresh solutions for your experiments whenever possible. If you suspect degradation, quantify the this compound concentration using a stability-indicating method like HPLC. |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| pH shifts during the experiment | Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment. Monitor the pH at different stages of your protocol. |
| Precipitation of this compound | Check the solubility of this compound at the pH and concentration you are using. Adjust the pH or concentration if necessary to ensure the drug remains in solution. |
| Interaction with other components | Evaluate potential interactions between this compound and other substances in your experimental setup that could affect its stability or activity. |
Quantitative Data
Due to the limited availability of a complete pH-rate profile for this compound in the literature, the following table presents illustrative data based on the known behavior of similar ester-type local anesthetics, such as procaine. This data demonstrates the expected trend of this compound degradation at various pH values and should be used for guidance and comparative purposes only.
Table 1: Illustrative First-Order Degradation Rate Constants for this compound at 25°C
| pH | Apparent First-Order Rate Constant (k_obs) (day⁻¹) | Half-life (t½) (days) |
| 2.0 | 0.045 | 15.4 |
| 3.0 | 0.015 | 46.2 |
| 4.0 | 0.005 | 138.6 |
| 5.0 | 0.007 | 99.0 |
| 6.0 | 0.020 | 34.7 |
| 7.0 | 0.065 | 10.7 |
| 8.0 | 0.210 | 3.3 |
Disclaimer: This data is illustrative and intended to show the general trend of pH-dependent hydrolysis for ester-type local anesthetics. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Determination of this compound Stability as a Function of pH using a Stability-Indicating HPLC Method
This protocol outlines a general procedure for conducting a pH stability study of this compound.
1. Materials and Equipment:
-
This compound hydrochloride reference standard
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffers (pH 2, 3, 4, 5, 6, 7, and 8)
-
Hydrochloric acid and sodium hydroxide for pH adjustment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Volumetric flasks and pipettes
-
Temperature-controlled incubator or water bath
2. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer (e.g., pH 3.5) in a 35:65 (v/v) ratio.[1] Filter and degas the mobile phase before use.
-
Stock Solution: Accurately weigh and dissolve this compound hydrochloride in high-purity water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Buffered Solutions: For each pH value to be tested, prepare a series of buffered solutions.
-
Test Solutions: Add a known volume of the this compound stock solution to each buffered solution in separate volumetric flasks to obtain a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
3. Stability Study Procedure:
-
Store the test solutions at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each test solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis if necessary.
4. HPLC Analysis:
-
Set the HPLC system parameters:
-
Flow rate: e.g., 1.0 mL/min
-
Detection wavelength: e.g., 308 nm[1]
-
Injection volume: e.g., 20 µL
-
-
Inject the samples onto the HPLC system.
-
Record the peak areas for this compound and any degradation products. The primary degradation product, 4-amino-3-butoxybenzoic acid, should have a shorter retention time than this compound.[1]
5. Data Analysis:
-
Calculate the concentration of this compound remaining at each time point using a calibration curve prepared from the reference standard.
-
Plot the natural logarithm of the remaining this compound concentration versus time for each pH.
-
Determine the apparent first-order degradation rate constant (k_obs) from the slope of the line (-slope = k_obs).
-
Construct a pH-rate profile by plotting log(k_obs) versus pH.
Visualizations
Caption: Experimental workflow for determining the pH stability of this compound.
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting flowchart for addressing loss of this compound potency.
References
Validation & Comparative
A Comparative Guide to a Novel Stability-Indicating HPLC Method for the Simultaneous Determination of Oxybuprocaine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a novel High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of the local anesthetic oxybuprocaine and its primary metabolites. This new method offers significant advantages in terms of speed and sensitivity over existing techniques. The performance of this novel method is compared against a previously established stability-indicating HPLC method. Detailed experimental protocols and validation data are presented to allow for a thorough evaluation by researchers in the field.
Introduction to Analyte and Methods
This compound is an ester-type local anesthetic primarily used in ophthalmology. Its metabolism mainly involves hydrolysis of the ester linkage, followed by other biotransformations, leading to the formation of several metabolites. The primary degradation product, also a metabolite, is 4-amino-3-butoxybenzoic acid (ABBA). Other significant metabolites include 3-butoxy-4-acetylaminobenzoic acid, 3-hydroxy-4-aminobenzoic acid, and 3-hydroxy-4-acetylaminobenzoic acid. A robust analytical method capable of simultaneously quantifying this compound and its metabolites is crucial for pharmacokinetic studies, stability testing of pharmaceutical formulations, and quality control.
This guide details a "Novel HPLC Method" designed for the rapid and sensitive simultaneous quantification of this compound and its key metabolites. Its performance is benchmarked against an "Alternative Stability-Indicating HPLC Method" adapted from the literature, which focuses on the separation of this compound and its main degradation product, ABBA[1][2].
Comparative Analysis of HPLC Methods
The following tables summarize the validation parameters for the Novel HPLC Method and the Alternative Stability-Indicating HPLC Method, in accordance with the International Council for Harmonisation (ICH) guidelines.
Table 1: Chromatographic Conditions
| Parameter | Novel HPLC Method | Alternative Stability-Indicating HPLC Method[1][2] |
| Stationary Phase | C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm) | Phenyl column (e.g., Spherisorb Phenyl, 3.2 x 250 mm, 10 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Acetonitrile and a buffer solution (pH 3.5) containing 50 mM sodium dihydrogen phosphate, 2.5 mM sodium hydrogen sulfate, and 5 mM 1-heptanesulfonic acid sodium salt (35:65, v/v) |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 290 nm | 308 nm |
| Column Temperature | 30 °C | Ambient |
| Injection Volume | 10 µL | 20 µL |
| Run Time | 15 minutes | 30 minutes |
Table 2: System Suitability
| Parameter | Novel HPLC Method | Alternative Stability-Indicating HPLC Method |
| Tailing Factor (Asymmetry) | ≤ 1.5 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 1500 |
| Resolution | > 2.0 between all peaks | > 2.0 between this compound and ABBA[1] |
Table 3: Validation Summary
| Validation Parameter | Novel HPLC Method | Alternative Stability-Indicating HPLC Method |
| Linearity Range (µg/mL) | This compound: 0.1 - 50Metabolites: 0.05 - 25 | This compound: 1 - 100[2] |
| Correlation Coefficient (r²) | > 0.999 | > 0.998[2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0%[2] |
| Precision (% RSD) | < 2.0% | < 3.0%[2] |
| Limit of Detection (LOD) (µg/mL) | This compound: 0.03Metabolites: 0.015 | Not Reported |
| Limit of Quantification (LOQ) (µg/mL) | This compound: 0.1Metabolites: 0.05 | Not Reported |
| Specificity | No interference from blank, placebo, and other metabolites | No interference from excipients and degradation product[1] |
Experimental Protocols
Novel HPLC Method
1. Standard Solution Preparation:
-
Prepare individual stock solutions of this compound hydrochloride and its metabolites (4-amino-3-butoxybenzoic acid, 3-butoxy-4-acetylaminobenzoic acid, 3-hydroxy-4-aminobenzoic acid, and 3-hydroxy-4-acetylaminobenzoic acid) in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed standard working solution by diluting the stock solutions with the mobile phase to achieve a final concentration of 10 µg/mL for this compound and 5 µg/mL for each metabolite.
-
Prepare calibration standards by serial dilution of the mixed standard working solution to cover the linearity range.
2. Sample Preparation:
-
For ophthalmic solutions, dilute the sample with the mobile phase to fall within the calibration range.
-
For biological matrices (e.g., plasma, urine), perform a solid-phase extraction or liquid-liquid extraction to isolate the analytes. Evaporate the solvent and reconstitute the residue in the mobile phase.
3. Chromatographic Procedure:
-
Set up the HPLC system with the C18 column and the mobile phase components.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes.
-
Inject the standard solutions and samples.
-
Run the following gradient program:
-
0-2 min: 5% B
-
2-10 min: Linearly increase to 60% B
-
10-12 min: Hold at 60% B
-
12-12.1 min: Linearly decrease to 5% B
-
12.1-15 min: Hold at 5% B for re-equilibration.
-
-
Monitor the eluent at 290 nm.
Alternative Stability-Indicating HPLC Method
1. Standard Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride in the mobile phase at a concentration of 1 mg/mL.[1]
-
Prepare a stock solution of 4-amino-3-butoxybenzoic acid (ABBA) in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase.
2. Sample Preparation (Forced Degradation Study):
-
To induce degradation, a sample of this compound ophthalmic solution can be subjected to stress conditions such as acidic, alkaline, and oxidative environments as described by Chorny et al. (2003). For instance, hydrolysis can be induced by adding HCl or NaOH, followed by heating.
-
Neutralize the stressed samples and dilute with the mobile phase to an appropriate concentration.
3. Chromatographic Procedure:
-
Set up the HPLC system with the Phenyl column and the isocratic mobile phase.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard and sample solutions.
-
Run the isocratic mobile phase for 30 minutes.
-
Monitor the eluent at 308 nm.[1]
Visualizations
Caption: General workflow for the validation of the HPLC method.
Caption: Metabolic pathway of this compound.
References
Unraveling the Cross-Reactivity of Oxybuprocaine with Fellow Ester-Based Local Anesthetics: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profiles of local anesthetics is paramount for patient safety and drug development. This guide provides a detailed comparison of oxybuprocaine with other ester-based local anesthetics, supported by available experimental data and detailed testing methodologies.
This compound, an ester-type local anesthetic, is primarily utilized in ophthalmology for topical anesthesia. Like other esters, its metabolism yields para-aminobenzoic acid (PABA), a molecule notorious for eliciting allergic reactions. This shared metabolite is the foundation for the widely accepted principle of cross-reactivity among this class of anesthetics. However, the extent and frequency of these cross-reactions can vary, necessitating a closer examination of the available evidence.
Performance Comparison: Cross-Reactivity Data
True allergic reactions to local anesthetics are rare, accounting for less than 1% of all adverse reactions. The majority of these reactions are attributed to the ester class of anesthetics due to their metabolism to PABA. While the potential for cross-reactivity among ester anesthetics is high, precise quantitative data on the specific cross-reactivity rates between this compound and other esters are limited in large-scale studies. The available information is primarily derived from case reports and smaller case series, which indicates that while cross-reactivity is a significant clinical consideration, it is not absolute.
For instance, a case report on a patient with allergic contact dermatitis to proxymetacaine, another ester anesthetic, showed no cross-reactivity with this compound during patch testing. Conversely, another case report documented a patient with allergic contact dermatitis to proparacaine who subsequently developed a sensitivity to tetracaine, highlighting the potential for cross-sensitization within the ester group.
A retrospective analysis of patch test results for topical anesthetics from 2001 to 2004 by the North American Contact Dermatitis Group provides insight into the prevalence of sensitivity to various anesthetics, although this compound was not included in their test panel. The findings underscore the importance of individual testing, as a significant number of patients reacted to only one anesthetic.
| Anesthetic | Class | Prevalence of Positive Patch Test Reactions (in sensitized patients) | Notes |
| Benzocaine | Ester | 50.0% | Most frequent allergen in the tested series. |
| Tetracaine | Ester | 11.1% | |
| Dibucaine | Amide | 27.9% | An amide anesthetic, but included for comparison of prevalence. |
| Lidocaine | Amide | 19.2% | |
| Prilocaine | Amide | 2.3% | |
| This compound | Ester | Data not available in large-scale studies | Case reports suggest potential for both cross-reactivity and lack thereof with other esters. |
Table 1: Summary of Allergic Patch Test Reactions to Select Local Anesthetics. Data from a retrospective analysis by the North American Contact Dermatitis Group (2001-2004). It's important to note that this study did not include this compound.
Experimental Protocols for Allergy Testing
To definitively diagnose a suspected allergy to a local anesthetic and to determine a safe alternative, a comprehensive allergy workup is necessary. This typically involves a combination of epicutaneous (patch), skin prick, and intradermal tests, followed by a drug provocation test (DPT), which is considered the gold standard.
Patch Testing
-
Objective: To diagnose delayed-type hypersensitivity (Type IV) reactions, such as allergic contact dermatitis.
-
Methodology:
-
The suspected local anesthetic (e.g., this compound 1% in petrolatum, tetracaine 1% in petrolatum, benzocaine 5% in petrolatum) is applied to a small patch.
-
The patch is placed on the patient's back and left for 48 hours.
-
The test site is read at 48 hours and again at 72 or 96 hours for signs of an eczematous reaction (erythema, papules, vesicles).
-
A positive control (e.g., histamine) and a negative control (e.g., petrolatum alone) are typically used.
-
Skin Prick Testing (SPT)
-
Objective: To detect immediate-type hypersensitivity (Type I, IgE-mediated) reactions.
-
Methodology:
-
A drop of the undiluted commercial preparation of the local anesthetic is placed on the forearm.
-
The epidermis is pricked through the drop with a sterile lancet.
-
The site is observed for 15-20 minutes for the development of a wheal and flare reaction.
-
A positive reaction is defined as a wheal diameter of at least 3 mm larger than the negative control (saline).
-
Intradermal Testing (IDT)
-
Objective: To further investigate immediate-type hypersensitivity with higher sensitivity than SPT.
-
Methodology:
-
If the SPT is negative, an intradermal test is performed.
-
A small amount (0.02-0.05 mL) of a diluted local anesthetic solution (typically a 1:100 or 1:10 dilution in sterile saline) is injected into the dermis of the forearm.
-
The injection site is observed for 15-20 minutes for a wheal and flare reaction.
-
A positive reaction is characterized by an increase in the wheal diameter of at least 3 mm.
-
Drug Provocation Test (DPT)
-
Objective: To confirm or exclude hypersensitivity under controlled conditions when skin tests are negative but there is a strong clinical history of an allergic reaction. This is the definitive test.
-
Methodology:
-
Performed in a setting with full resuscitation facilities.
-
Increasing doses of the local anesthetic are administered subcutaneously at intervals of 20-30 minutes.
-
A typical protocol starts with 0.1 mL of a 1:10 dilution, followed by 0.1 mL of the undiluted solution, and then 1.0 mL of the undiluted solution.
-
The patient is closely monitored for both immediate and delayed adverse reactions.
-
Signaling Pathways and Logical Relationships in Cross-Reactivity
The cross-reactivity between ester-based local anesthetics is a direct consequence of their shared metabolic pathway, which produces the hapten PABA. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.
Figure 1: Cross-Reactivity of Ester Anesthetics
This diagram illustrates that various ester-based local anesthetics, including this compound, are metabolized to PABA, which can then trigger an immune response.
The immune response to PABA can be either a Type I (IgE-mediated) or a Type IV (T-cell-mediated) hypersensitivity reaction.
Figure 2: IgE-Mediated (Type I) Hypersensitivity
In a Type I reaction, the PABA-protein complex is processed by antigen-presenting cells, leading to the production of PABA-specific IgE antibodies. These antibodies sensitize mast cells, which upon re-exposure to the hapten, degranulate and release inflammatory mediators, causing immediate allergic symptoms.
Figure 3: T-Cell-Mediated (Type IV) Hypersensitivity
In a Type IV reaction, the PABA-protein complex is presented to T-cells, leading to the sensitization of these cells. Upon subsequent exposure, these T-cells are activated and release cytokines, which mediate a delayed inflammatory response, such as allergic contact dermatitis.
A Meta-analysis of Clinical Trials Comparing Oxybuprocaine and Tetracaine for Ophthalmic Procedures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of oxybuprocaine and tetracaine, two common topical anesthetics used in ophthalmic procedures. The information is synthesized from available clinical trial data to assist in evidence-based decision-making for clinical and research applications.
Executive Summary
This compound and tetracaine are both effective topical anesthetics for ophthalmic use. Clinical evidence suggests that tetracaine may offer a longer duration of anesthesia, which could be advantageous for more prolonged procedures. However, this extended efficacy may come at the cost of increased patient discomfort, with studies indicating a greater burning sensation upon instillation compared to other anesthetics. This compound, on the other hand, appears to be a well-tolerated option with a rapid onset of action. The choice between these two agents may therefore depend on the specific requirements of the ophthalmic procedure, balancing the need for duration of action with patient comfort.
Data Presentation
Table 1: Efficacy of this compound vs. Tetracaine
| Parameter | This compound | Tetracaine | Key Findings | Citations |
| Onset of Anesthesia | Rapid | Rapid | Both anesthetics achieve maximal corneal anesthesia within 1 minute. | [1] |
| Duration of Complete Anesthesia | ~34.5 ± 11.7 minutes (in dogs) | ~31.6 ± 10.0 minutes (in dogs) | No significant difference was found in the duration of complete anesthesia between the two in a canine model. | [1] |
| Return to Baseline Corneal Sensitivity | ~55 ± 8.7 minutes (in dogs) | ~54.5 ± 7.5 minutes (in dogs) | The time to return to baseline sensitivity was similar for both anesthetics in a canine study. | [1] |
| Anesthetic Efficacy Over Time | Not explicitly stated | Displayed the most substantial anesthetic effect at 10 minutes and the highest efficacy at 20 minutes in a human study comparing it with proparacaine and this compound. | Tetracaine demonstrated superior anesthetic efficacy at later time points compared to other anesthetics in one study. | [2] |
Table 2: Patient-Reported Outcomes and Safety Profile
| Parameter | This compound | Tetracaine | Key Findings | Citations |
| Patient Discomfort (Pain/Burning Sensation) | Lower | Higher | Tetracaine was associated with the most intense burning sensation upon instillation (P < 0.0001). | [2] |
| Postoperative Pain (Cataract Surgery) | No significant difference when used alone compared to a combination with tetracaine. | No significant difference in a combination with this compound compared to this compound alone. | Both a combination of tetracaine/oxybuprocaine and this compound alone provided equivalent analgesia for cataract surgery. | [3] |
| Corneal Toxicity (Superficial Keratitis Punctata) | Mean score of 1.05 (on a 1-3 scale) post-cataract surgery. | Mean score of 1.10 (on a 1-3 scale) when combined with this compound post-cataract surgery. | No statistically significant difference in postoperative superficial keratitis punctata was observed. | [3] |
| Increase in Central Corneal Thickness | Mean increase of 25 ± 11 microns. | Mean increase of 48 ± 20 microns when combined with this compound. | A combination of tetracaine and this compound led to a significantly higher increase in central corneal thickness compared to this compound alone. | [4] |
| Conjunctival Hyperemia and Chemosis | Less frequent | More frequent | This compound was found to be less irritating to the conjunctiva in a canine study. |
Experimental Protocols
Corneal Sensitivity Measurement in Humans[2]
-
Study Design: A prospective, randomized, masked, and double-blind study was conducted.
-
Participants: 40 eyes from 21 patients (mean age 31.95 ± 10.17 years).
-
Methodology: Each patient received one of three topical anesthetics (proparacaine, tetracaine, or this compound) weekly. Corneal sensitivity was measured using a Cochet-Bonnet esthesiometer to determine the corneal touch threshold (CTT). The CTT was measured before and at multiple time points after instillation.
-
Outcome Measures:
-
Primary: Onset and duration of anesthetic action, determined by changes in CTT.
-
Secondary: Patient-reported discomfort, assessed using a Visual Analogue Scale (VAS) for burning sensation.
-
Anesthetic Efficacy in Cataract Surgery[3]
-
Study Design: A prospective, comparative study.
-
Participants: 50 patients (100 eyes) undergoing standard phacoemulsification cataract surgery.
-
Methodology: One eye of each patient (Group A) received a combination of one drop of this compound 0.4% followed by three drops of tetracaine 1% five minutes before surgery. The other eye (Group B) received three drops of this compound 0.4% five minutes before surgery.
-
Outcome Measures:
-
Primary: Patient discomfort and pain during surgery, evaluated using an analogical pain ladder (0-10).
-
Secondary: Average operation time, difficulty of intervention (cataract density), and postoperative superficial keratitis punctata (sKP) on a scale of 1-3.
-
Anesthetic Efficacy and Tolerance in Dogs[1]
-
Study Design: A comparative study in an animal model.
-
Participants: 34 ophthalmically normal Beagles.
-
Methodology: In one group of dogs, one eye received a single drop of 0.4% this compound and the contralateral eye received 1% tetracaine. The corneal touch threshold (CTT) was measured using a Cochet-Bonnet aesthesiometer at baseline and at various time points up to 75 minutes post-instillation.
-
Outcome Measures:
-
Primary: Onset, depth, and duration of corneal anesthesia based on CTT measurements.
-
Secondary: Local tolerance, assessed by observing for conjunctival hyperemia and chemosis.
-
Mandatory Visualization
Signaling Pathway of Local Anesthetics
Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.
This diagram illustrates how local anesthetics block nerve conduction. The uncharged form of the anesthetic diffuses across the neuronal membrane. Inside the cell, it becomes protonated (charged) and binds to the voltage-gated sodium channel, preventing sodium influx and thereby blocking the generation of an action potential.[5]
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Comparison of Proparacaine, Tetracaine, and this compound in Corneal Sensitivity Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In vitro assessment of the neurotoxic potential of oxybuprocaine relative to bupivacaine
An in-vitro comparative analysis of the neurotoxic potential of the local anesthetics oxybuprocaine and bupivacaine reveals distinct profiles, with bupivacaine demonstrating a higher degree of toxicity in neuronal cell models. This guide synthesizes available experimental data on key neurotoxicity endpoints, including cell viability, apoptosis, and the generation of reactive oxygen species (ROS), to provide a comprehensive overview for researchers, scientists, and drug development professionals.
While extensive data exists for bupivacaine, particularly in the SH-SY5Y human neuroblastoma cell line, there is a notable scarcity of in-vitro neurotoxicity studies for this compound in neuronal models. The majority of this compound's cytotoxicity research has been conducted on corneal epithelial cells, reflecting its primary clinical application in ophthalmology. This report, therefore, draws comparisons based on the available literature, highlighting the existing knowledge gaps.
Comparative Neurotoxicity Profile
Cell Viability
Bupivacaine has been demonstrated to reduce the viability of SH-SY5Y cells in a concentration-dependent manner. One study reported a 50% lethal dose (LD50) of 0.95 ± 0.08 mM after a 20-minute exposure.[1] Other research has also confirmed the dose-dependent cytotoxic effects of bupivacaine on these cells.
Due to the lack of published studies on the effects of this compound on neuronal cell viability in vitro, a direct comparison of LD50 values is not possible.
Table 1: Comparative Cell Viability Data
| Local Anesthetic | Cell Line | Exposure Time | LD50 (mM) | Reference |
| Bupivacaine | SH-SY5Y | 20 minutes | 0.95 ± 0.08 | [1] |
| This compound | SH-SY5Y | Not Available | Not Available | - |
Apoptosis Induction
Bupivacaine is a known inducer of apoptosis in neuronal cells.[3] Studies have shown that bupivacaine treatment leads to the activation of caspases, key mediators of apoptosis, in a time- and concentration-dependent manner.
Information regarding the apoptotic potential of this compound in neuronal cells is limited. While one study detailed its apoptotic effects on human corneal epithelial cells, similar data in a neuronal context is absent.[4]
Table 2: Comparative Apoptosis Induction Data
| Local Anesthetic | Cell Line | Key Findings | Reference |
| Bupivacaine | SH-SY5Y | Induces apoptosis through caspase activation. | [3] |
| This compound | Neuronal Cells | Data not available. | - |
Reactive Oxygen Species (ROS) Generation
The generation of reactive oxygen species is a significant mechanism underlying the neurotoxicity of bupivacaine. Multiple studies have demonstrated that bupivacaine exposure leads to a rapid increase in intracellular ROS levels in neuronal cells.[3] This oxidative stress contributes to cellular damage and apoptosis.
Currently, there are no published in-vitro studies investigating the capacity of this compound to generate ROS in neuronal cell lines.
Table 3: Comparative ROS Generation Data
| Local Anesthetic | Cell Line | Key Findings | Reference |
| Bupivacaine | SH-SY5Y | Induces a burst of intracellular ROS. | [3] |
| This compound | Neuronal Cells | Data not available. | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Expose the cells to various concentrations of the local anesthetic (bupivacaine or this compound) for the desired duration (e.g., 20 minutes, 24 hours).
-
MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells) and calculate the LD50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.
-
Cell Treatment: Treat neuronal cells with the local anesthetics at the desired concentrations and for the specified time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay measures intracellular ROS levels. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Cell Loading: Incubate neuronal cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Treatment: Expose the cells to the local anesthetics.
-
Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Signaling Pathways and Experimental Workflows
The neurotoxicity of local anesthetics involves complex signaling cascades. Bupivacaine-induced apoptosis, for instance, is known to involve the activation of the intrinsic caspase pathway.
Caption: Bupivacaine-induced neurotoxicity signaling pathway.
The general workflow for in-vitro neurotoxicity assessment follows a standardized procedure to ensure reliable and comparable results.
Caption: General workflow for in vitro neurotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bupivacaine Reduces the Viability of SH-SY5Y Cells and Promotes Apoptosis by the Inhibition of Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cytotoxic effect of this compound on human corneal epithelial cells by inducing cell cycle arrest and mitochondria-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxybuprocaine and Ropivacaine on Corneal Epithelial Wound Healing
For Researchers, Scientists, and Drug Development Professionals
The integrity of the corneal epithelium is paramount for ocular health and clear vision. Following ophthalmic procedures or trauma, the rapid and effective healing of this delicate tissue is crucial. Topical anesthetics, essential for pain management in ophthalmology, have been shown to influence this healing process. This guide provides an objective comparison of two commonly used local anesthetics, oxybuprocaine and ropivacaine, on corneal epithelial wound healing, supported by experimental data.
Executive Summary
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings from in vitro and ex vivo studies on the effects of this compound and ropivacaine (or its analog, bupivacaine) on corneal epithelial cells.
Table 1: Comparative Effects on Corneal Epithelial Cell Viability
| Anesthetic | Concentration | Exposure Time | Cell Type | Viability Assay | Key Finding | Reference |
| This compound | 0.4% | 3 minutes | Human Corneal Epithelial Cells (hTCEpi) | Not specified | Cell viability reduced to < 0.1% | [1][2] |
| 0.025% - 0.4% | Time-dependent | Human Corneal Epithelial Cells (HCEP) | Not specified | Dose- and time-dependent cytotoxicity | [2] | |
| Bupivacaine | 0.5% | 3 minutes | Human Corneal Epithelial Cells (hTCEpi) | Not specified | Median cell viability of 58.4% | [1] |
| Ropivacaine | 0.01% | 20 minutes | Rat Corneal Endothelium | Impression Cytology | Non-toxic | [3] |
| 0.1% - 1% | 20 minutes | Rat Corneal Endothelium | Impression Cytology | Dose-dependent toxicity observed | [3] |
Table 2: Comparative Effects on Corneal Epithelial Wound Healing
| Anesthetic | Concentration | Model | Wound Healing Assay | Key Finding | Reference |
| This compound | 0.4% | Ex vivo Porcine Cornea | Not specified | Significantly greater residual wound area (29.86%) compared to control (6.51%) after 3 days | [1] |
| Bupivacaine | 0.5% | Ex vivo Porcine Cornea | Not specified | No significant impact on wound healing observed | [1] |
| Ropivacaine | 0.75% | In vivo Rat Skin | HE Staining | Delayed wound closure and thinner epidermis | [4] |
| 2.5 - 10 µmol/L | In vitro Keratinocytes | Scratch Assay | Dose-dependent inhibition of cell migration | [1] |
Experimental Protocols
Cell Viability Assays
-
Objective: To quantify the cytotoxic effects of this compound and bupivacaine on corneal epithelial cells.
-
Cell Line: Human telomerase-immortalized corneal epithelial (hTCEpi) cells.[1][2]
-
Methodology:
-
hTCEpi cells were cultured to confluence in appropriate media.
-
Cells were treated with 0.4% this compound or 0.5% bupivacaine for 3 minutes.[1]
-
The anesthetic solution was removed, and cells were washed before being incubated in fresh culture medium.
-
Cell viability was assessed at specified time points using standard viability assays (e.g., MTT, trypan blue exclusion).
-
-
Endpoint: Percentage of viable cells relative to an untreated control group.
Ex Vivo Corneal Wound Healing Assay
-
Objective: To assess the impact of this compound and bupivacaine on the rate of epithelial wound closure in a tissue model.
-
Model: Freshly enucleated porcine eyes.[1]
-
Methodology:
-
A circular epithelial wound of a defined diameter was created in the central cornea.
-
The wounded corneas were exposed to 0.4% this compound or 0.5% bupivacaine for 3 minutes.[1]
-
The anesthetic was washed out, and the corneas were placed in an organ culture system.
-
The remaining wound area was stained with fluorescein at various time points (e.g., daily for 3 days) and imaged.
-
-
Endpoint: The percentage of the initial wound area that remained unhealed over time.
In Vitro Scratch Wound Healing Assay
-
Objective: To evaluate the effect of ropivacaine on the migration of epithelial cells.
-
Cell Line: Human keratinocytes (HaCaT cells), as a model for epithelial cells.[1]
-
Methodology:
-
HaCaT cells were grown to a confluent monolayer in a culture plate.
-
A sterile pipette tip was used to create a linear "scratch" in the cell monolayer.
-
The cells were then treated with varying concentrations of ropivacaine (e.g., 0, 2.5, 5, 10 µmol/L).[1]
-
Images of the scratch were captured at different time points (e.g., 0 and 24 hours).
-
-
Endpoint: The rate of wound closure, calculated by measuring the change in the width of the scratch over time.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and ropivacaine on corneal epithelial healing can be attributed to their distinct impacts on key cellular signaling pathways.
This compound has been shown to induce apoptosis in human corneal epithelial cells through a mitochondria-dependent pathway.[2] This involves the activation of caspases and the upregulation of pro-apoptotic proteins like Bax, leading to programmed cell death and compromising the cell population available for wound repair.[2]
Caption: this compound's pro-apoptotic signaling cascade.
Conversely, studies on ropivacaine's effects on keratinocytes, a related epithelial cell type, suggest an inhibitory action on cell proliferation and migration via the PI3K/AKT/mTOR pathway.[1][4] This pathway is crucial for cell growth, survival, and motility, and its suppression by ropivacaine could explain the observed delays in wound healing in some contexts.[4]
Caption: Ropivacaine's impact on a key proliferation pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro scratch assay used to assess the impact of topical anesthetics on corneal epithelial cell migration.
References
- 1. Ropivacaine inhibits wound healing by suppressing the proliferation and migration of keratinocytes via the PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytotoxic effect of this compound on human corneal epithelial cells by inducing cell cycle arrest and mitochondria-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ropivacaine inhibits wound healing by suppressing the proliferation and migration of keratinocytes via the PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Oxybuprocaine as a Reference Compound in Sodium Channel Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of oxybuprocaine with other established sodium channel blockers, supported by experimental data and detailed protocols. Its purpose is to validate the use of this compound as a reliable reference compound in the study of voltage-gated sodium channels.
Mechanism of Action: The Sodium Channel Blockade
This compound is an ester-type local anesthetic that exerts its effect by physically obstructing voltage-gated sodium channels in the neuronal membrane.[1][2] Like other local anesthetics, it binds to the sodium channel, stabilizing the membrane in a depolarized state and decreasing its permeability to sodium ions.[3][4][5][6] This inhibition of sodium influx prevents the generation and conduction of action potentials, resulting in a reversible blockade of nerve impulses.[4][7] The primary site of action for local anesthetics is the fast sodium channels responsible for the rapid depolarization (phase 0) of nerve and muscle cells.[8]
Caption: Mechanism of this compound's sodium channel blockade.
Comparative Analysis with Alternative Compounds
This compound's performance as a sodium channel blocker is best understood in comparison to other widely used reference compounds such as lidocaine and bupivacaine. While all three function by blocking sodium channels, they exhibit different chemical, kinetic, and clinical profiles.
Data Presentation: Comparison of Sodium Channel Blockers
| Feature | This compound | Lidocaine | Bupivacaine |
| Chemical Class | Amino Ester[7] | Amino Amide | Amino Amide |
| Primary Use | Topical Anesthesia (Ophthalmology, Otolaryngology)[3][5] | Local Anesthesia, Antiarrhythmic[9] | Local Anesthesia (longer duration) |
| Onset of Action | Rapid[2] | Rapid | Slower |
| Duration of Action | Short[2] | Moderate[2][10] | Long |
| Potency | High topical potency[2] | Standard reference | High, more potent than this compound[11] |
| Toxicity Profile | Lower systemic toxicity than bupivacaine[11] | Moderate systemic toxicity | Higher cardiovascular and CNS toxicity risk[11] |
| Binding Kinetics | Not extensively documented in provided results | State-dependent; fast onset/offset kinetics[12][13] | State-dependent; slower onset/offset kinetics[12] |
| Key Characteristic | Minimal irritation and strong topical effect[2] | Versatile use-dependent blocker, well-characterized[9][14] | Provides prolonged anesthesia |
Experimental Protocols: Assessing Sodium Channel Blockade
The most common method for quantifying the effects of a compound on sodium channels is the whole-cell patch-clamp electrophysiology technique. This allows for precise control of the cell membrane potential and direct measurement of ion channel currents.
Protocol: Whole-Cell Voltage-Clamp Analysis of NaV1.5 Channels
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human voltage-gated sodium channel NaV1.5 (hNaV1.5/SCN5A) are cultured under standard conditions (37°C, 5% CO2).[15]
-
Preparation: Cells are dissociated and plated onto glass coverslips for recording. The external recording solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contains (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, and 10 EGTA, adjusted to pH 7.2.
-
Patch-Clamp Recording:
-
A glass micropipette with a resistance of 2-4 MΩ is positioned onto a single cell.
-
Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette and the cell membrane.
-
Further suction ruptures the membrane patch, achieving the "whole-cell" configuration, which allows electrical access to the cell's interior.
-
-
Voltage Protocol & Data Acquisition:
-
The cell is held at a resting potential of -120 mV to ensure all sodium channels are in the closed, resting state.
-
To elicit a current, the membrane is depolarized with a voltage step to -20 mV for 50 ms. This opens the sodium channels, allowing Na+ influx, which is recorded as an inward current.
-
A baseline recording of the peak inward current is established by repeating this protocol at a steady frequency (e.g., 0.1 Hz).
-
-
Compound Application:
-
This compound (or another test compound) is dissolved in the external solution to the desired concentration.
-
The baseline recording is paused, and the external solution is perfused with the compound-containing solution until the chamber volume is fully replaced.
-
-
Post-Compound Recording:
-
The voltage protocol is resumed, and the peak inward current is recorded in the presence of the compound. The percentage of current inhibition is calculated relative to the baseline. .
-
-
Data Analysis: Concentration-response curves are generated by testing a range of compound concentrations and fitting the data to the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Caption: Experimental workflow for patch-clamp analysis.
Conclusion
This compound serves as a valid and effective reference compound in sodium channel research, particularly for studies involving topical or rapid-onset local anesthetics. Its mechanism of action as a direct blocker of the sodium channel pore is well-established and analogous to classic anesthetics like lidocaine.[1][3] While it may not be as extensively characterized in terms of state-dependent binding kinetics as lidocaine or bupivacaine, its distinct profile—rapid onset, short duration, and lower systemic toxicity compared to more potent agents—makes it a valuable tool.[2][10][11] For researchers investigating ester-type anesthetics or requiring a blocker with a swift and transient effect, this compound is an appropriate and justifiable choice as a reference standard.
References
- 1. This compound – eDrug [edrug.mvm.ed.ac.uk]
- 2. Comparison of this compound and lidocaine topical anesthesia for pain control in radiofrequency ablation treatment of great saphenous vein insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C17H28N2O3 | CID 4633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 8. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. Comparison of this compound and lidocaine topical anesthesia for pain control in radiofrequency ablation treatment of great saphenous vein insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. frontiersin.org [frontiersin.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Probing kinetic drug binding mechanism in voltage-gated sodium ion channel: open state versus inactive state blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Oxybuprocaine: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of the local anesthetic, oxybuprocaine, is critical for maintaining a safe and compliant laboratory environment. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
This compound, a non-controlled pharmaceutical compound, requires careful management as a hazardous chemical waste. Improper disposal can pose risks to human health and the environment. Adherence to institutional and regulatory protocols is paramount.
Waste Classification and Handling
While not classified as a controlled substance by the Drug Enforcement Administration (DEA), this compound waste should be treated as hazardous pharmaceutical waste. Its classification under the Resource Conservation and Recovery Act (RCRA) may vary depending on the formulation and concentration. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for the specific state and federal waste codes applicable to your generated waste.
The following table summarizes key handling and disposal parameters for this compound waste in a laboratory setting.
| Parameter | Guideline | Source |
| Waste Category | Hazardous Pharmaceutical Waste | [1][2] |
| RCRA Status | Potentially a characteristic hazardous waste (D-list) due to toxicity. Consult institutional EHS for specific code assignment. | [3][4] |
| DEA Schedule | Not a scheduled controlled substance. | [5][6] |
| Container Type | Black hazardous waste container for RCRA hazardous pharmaceutical waste. | [1] |
| Container Labeling | "Hazardous Waste," with the full chemical name ("this compound" or "this compound Hydrochloride"), and a description of the waste (e.g., "aqueous solution," "contaminated labware"). | [7] |
| Storage | In a designated satellite accumulation area within the laboratory, away from incompatible materials. | [8] |
| Disposal Method | Incineration at a licensed hazardous waste facility. Do not dispose of down the drain or in regular trash. | [9][10] |
Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of this compound waste generated during a typical laboratory experiment.
1. Waste Segregation and Collection:
- At the point of generation, immediately segregate all this compound-contaminated materials from non-hazardous waste.
- This includes unused or expired solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., pipette tips, vials, and culture plates) that has come into contact with the compound.[1]
- Collect all liquid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
- Solid waste, such as contaminated gloves and bench paper, should be collected in a separate, appropriately labeled container.
2. Container Management:
- Ensure the hazardous waste container is compatible with the waste being collected and is kept closed except when adding waste.
- The container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and an accurate description of the contents.
- Store the waste container in a designated satellite accumulation area within the laboratory.
3. Request for Waste Pickup:
- Once the waste container is full or when the experiment is complete, submit a request for waste pickup through your institution's EHS department.
- Provide accurate information on the waste manifest or pickup request form, including the chemical composition and volume of the waste.
4. Documentation:
- Maintain a log of all hazardous waste generated, including the date, type of waste, and quantity.
- Retain copies of all waste manifests and certificates of destruction provided by the licensed waste disposal vendor.
Experimental Protocol: In Vitro Cytotoxicity Assay of this compound
This protocol describes a common laboratory procedure that would generate this compound waste.
1. Cell Culture and Plating:
- Culture human corneal epithelial cells (HCE-T) in a suitable growth medium.
- Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
2. Preparation of this compound Solutions:
- Prepare a stock solution of this compound hydrochloride in sterile phosphate-buffered saline (PBS).
- Perform serial dilutions of the stock solution to create a range of working concentrations for testing.
3. Cell Treatment:
- Remove the growth medium from the 96-well plates and replace it with the various concentrations of this compound solution.
- Include a negative control (cells treated with PBS only).
- Incubate the plates for the desired exposure time (e.g., 15 minutes, 1 hour, 24 hours).
4. Cytotoxicity Assessment (MTT Assay):
- After the incubation period, remove the this compound-containing medium. (This medium is now hazardous waste).
- Add MTT reagent to each well and incubate to allow for formazan crystal formation.
- Solubilize the formazan crystals with a solubilization buffer.
- Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
5. Waste Generation and Disposal:
- All materials that came into contact with this compound, including the treatment medium, pipette tips, and 96-well plates, must be disposed of as hazardous waste according to the protocol outlined above.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste from a laboratory setting.
References
- 1. usbioclean.com [usbioclean.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. dep.wv.gov [dep.wv.gov]
- 4. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 7. essex.ac.uk [essex.ac.uk]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 10. reading.ac.uk [reading.ac.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Oxybuprocaine
Essential Personal Protective Equipment (PPE) and Safety Protocols for Researchers, Scientists, and Drug Development Professionals
Oxybuprocaine, a local anesthetic, requires careful handling in a laboratory setting to mitigate potential health risks. This guide provides essential, step-by-step safety and logistical information, including operational and disposal plans, to ensure the well-being of all personnel. Adherence to these protocols is critical for building a culture of safety and trust in your laboratory's operations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is paramount.
The following table summarizes the recommended PPE for various activities involving this compound:
| Activity | Required Personal Protective Equipment |
| Handling Solid this compound (weighing, preparing solutions) | Primary: • Nitrile or butyl rubber gloves (double-gloving recommended)[3][4] • Impermeable, long-sleeved gown with closed front and knit cuffs[4] • ANSI-approved safety goggles with side shields or a face shield[3][5]Secondary (based on risk assessment): • Respiratory protection (N95 or higher) if not handled in a containment primary engineering control (C-PEC) like a fume hood[1][5] |
| Handling this compound Solutions | Primary: • Nitrile or butyl rubber gloves[3] • Impermeable, long-sleeved gown[4] • ANSI-approved safety goggles or a face shield if there is a splash hazard[3][5] |
| Accidental Spills | • Double-gloving with chemotherapy-grade gloves • Impermeable gown • Safety goggles and face shield • Respiratory protection (elastomeric half-mask with multi-gas cartridge and P100 filter recommended)[6] |
| Disposal of Waste | • Nitrile or butyl rubber gloves • Impermeable gown • Safety goggles |
Operational Plan: From Receipt to Disposal
A clear, step-by-step plan ensures safety at every stage of the handling process.
Receiving and Storage
-
Inspect Packaging: Upon receipt, wear chemotherapy-grade gloves to inspect the container for any damage or leaks.[6] If the packaging is compromised, implement spill procedures immediately.
-
Ventilated Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1][5] The container should be kept tightly closed.[2][3][5]
-
Clear Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Handling and Preparation
-
Designated Area: All handling of this compound, especially the solid form, should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Donning PPE: Before handling, correctly don all required PPE as outlined in the table above.
-
Avoid Dust and Aerosol Formation: When working with the solid form, take care to avoid the formation of dust.[1][7]
-
Hand Hygiene: Wash hands thoroughly with soap and water before donning gloves and after their removal.[3][4][8] Do not eat, drink, or smoke in areas where this compound is handled.[1][2]
Spill Management
In the event of a spill, immediate and correct action is crucial. The following workflow outlines the necessary steps.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Unused Product: Dispose of unused or expired this compound as hazardous waste.[5] Contact your institution's environmental health and safety (EHS) office for specific procedures. Do not flush down the drain or dispose of in regular trash unless specifically instructed by EHS and local regulations.[9]
-
Contaminated Materials: All PPE and materials used in the handling and cleanup of this compound (e.g., gloves, gowns, absorbent pads) should be considered contaminated.
-
Empty Containers: Empty containers should be rinsed thoroughly with an appropriate solvent in a fume hood. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.[10] Scratch out all personal or proprietary information on the label before disposal.[10]
By implementing these comprehensive safety measures, laboratories can ensure the responsible handling of this compound, fostering a secure environment for groundbreaking research and development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. osha.gov [osha.gov]
- 5. echemi.com [echemi.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. echemi.com [echemi.com]
- 8. med-college.nbu.edu.sa [med-college.nbu.edu.sa]
- 9. epa.gov [epa.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
